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Bromoacetamido-PEG2-Azide

Cat. No.: B1192353
M. Wt: 295.13 g/mol
InChI Key: KQMMHVXOQNRZPX-UHFFFAOYSA-N
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Description

Contextualization of Bifunctional Linkers in Contemporary Chemical Biology and Materials Science

Bifunctional linkers, also known as crosslinkers, are chemical reagents that possess two reactive groups, allowing for the covalent linkage of two different molecules or surfaces. scbt.com These "bridges" are fundamental in both chemical biology and materials science for their ability to construct and stabilize complex molecular assemblies. bldpharm.combohrium.com In chemical biology, they are instrumental in studying protein-protein interactions, creating antibody-drug conjugates (ADCs) for targeted therapies, and immobilizing biomolecules for diagnostic assays. scbt.comprofacgen.com The ability to connect distinct molecular entities with precision is crucial for understanding cellular pathways and developing novel therapeutic and diagnostic agents. scbt.combohrium.com

In materials science, bifunctional linkers are employed to enhance the mechanical properties and stability of polymers and hydrogels, and to functionalize surfaces for applications such as biosensors and biocatalysis. scbt.comscbt.com By covalently linking different components, these linkers contribute to the creation of advanced materials with tailored functionalities. scbt.com The strategic design of these linkers, including the nature of their reactive groups and the length and composition of the spacer that connects them, is a key determinant of their utility in specific applications. bldpharm.com

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Surface Modification

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely utilized in biomedical applications. sigmaaldrich.comnih.gov The incorporation of PEG chains into molecules, a process known as PEGylation, offers several strategic advantages in bioconjugation and surface modification. nih.govnih.gov

Key benefits of PEGylation include:

Improved Solubility: PEG's hydrophilic nature increases the solubility of hydrophobic molecules in aqueous solutions. nih.govaxispharm.com

Enhanced Stability: PEGylation can protect conjugated molecules, such as proteins and nanoparticles, from enzymatic degradation. nih.govaxispharm.com

Reduced Immunogenicity: The presence of PEG can shield biomolecules from the host's immune system, reducing immune responses and prolonging circulation time in the body. nih.govaxispharm.com

Increased Bioavailability: By improving stability and reducing clearance, PEGylation can lead to better distribution and a longer half-life of therapeutic agents in biological systems. axispharm.com

PEG linkers can be linear or branched and come in various lengths, allowing for precise control over the spacing between conjugated molecules. sigmaaldrich.comthermofisher.com This flexibility is crucial for optimizing the function of the resulting conjugate, whether it be an antibody-drug conjugate, a PEGylated protein therapeutic, or a functionalized nanoparticle for drug delivery. sigmaaldrich.comnih.gov

Evolution of Bromoacetamido and Azide (B81097) Functionalities in Orthogonal Bioconjugation Strategies

The development of orthogonal bioconjugation strategies, which involve chemical reactions that can occur in the presence of other functional groups without cross-reactivity, has been a major advancement in chemical biology. wikipedia.orgnih.gov The bromoacetamido and azide functionalities are prime examples of reactive groups employed in such strategies. medchemexpress.combroadpharm.com

The bromoacetamido group is a reactive functional group that readily undergoes nucleophilic substitution, making it an effective tool for modifying proteins and other biomolecules. medchemexpress.commedkoo.com

The azide group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. chemicalbook.com Specifically, the azide group can react with alkynes in a copper-catalyzed or strain-promoted cycloaddition to form a stable triazole linkage. medkoo.comcd-bioparticles.net The azide's small size and lack of reactivity with most biological functional groups make it a bioorthogonal chemical reporter. wikipedia.org

The combination of a bromoacetamido group and an azide group in a single molecule allows for a two-step, orthogonal conjugation. This means that one part of the molecule can be reacted with a specific target, and the other part remains available for a subsequent, independent reaction with a different molecule. This stepwise approach provides a high degree of control over the assembly of complex biomolecular structures.

Significance of Bromoacetamido-PEG2-Azide as a Heterobifunctional Molecular Tool for Interdisciplinary Applications

This compound is classified as a heterobifunctional crosslinker because it contains two different reactive groups: a bromoacetamido group and an azide group. scbt.commedchemexpress.com This dual functionality, combined with the benefits of the PEG spacer, makes it a powerful tool for a wide range of interdisciplinary applications. scbt.comnih.gov

The bromoacetamido end can be used to attach the linker to a biomolecule, while the azide end can be used to attach another molecule or to functionalize a surface through click chemistry. medchemexpress.commedkoo.com The short, two-unit PEG spacer provides a degree of flexibility and helps to maintain the solubility of the resulting conjugate. axispharm.commedkoo.com

This versatile linker can be used to:

Construct antibody-drug conjugates (ADCs): By linking a cytotoxic drug to a targeting antibody.

Functionalize surfaces: For the development of biosensors and diagnostic arrays.

Synthesize complex biomaterials: By crosslinking different polymers or attaching bioactive molecules to a scaffold.

Label and track biomolecules: In cellular and in vivo imaging studies.

The ability to bridge different chemical entities with high specificity and efficiency makes this compound a valuable asset in fields ranging from medicine and diagnostics to materials science and nanotechnology. scbt.com

Scope and Objectives of Academic Research Investigating this compound

Academic research focused on this compound and similar heterobifunctional linkers aims to explore and expand their utility in various scientific domains. The primary objectives of such research include:

Developing novel bioconjugation methodologies: Investigating new and more efficient ways to use these linkers for the site-specific modification of proteins, nucleic acids, and other biomolecules. profacgen.comacs.org

Creating advanced therapeutic and diagnostic agents: Designing and synthesizing new ADCs, targeted drug delivery systems, and diagnostic probes with improved efficacy and specificity. scbt.comrsc.org

Engineering functional biomaterials: Using these linkers to construct hydrogels, nanoparticles, and other materials with tailored biological and physical properties. scbt.com

Elucidating biological processes: Employing these linkers as molecular probes to study protein-protein interactions and other complex biological phenomena. bohrium.comresearchgate.net

Through these investigations, the scientific community continues to uncover the full potential of this compound as a versatile and indispensable tool for advancing chemical research and driving innovation across multiple disciplines.

Compound Information Table

Compound Name
This compound
Bromoacetamido-PEG3-azide
Bromoacetamido-PEG4-azide
Bromoacetamido-PEG5-azide
Bromoacetamido-PEG11-azide
p-Azidophenacyl Bromide
Maleimidoacetic Acid N-Hydroxysuccinimide Ester
Disuccinimidyl glutarate
Glutaraldehyde

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C8H15BrN4O3 medkoo.com
Molecular Weight 295.14 g/mol medkoo.com
CAS Number 932741-12-3 medkoo.com
Appearance Varies by supplier
Purity Varies by supplier
Solubility Soluble in aqueous media medkoo.com
Storage Conditions 0 - 4 °C for short term, -20 °C for long term medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15BrN4O3 B1192353 Bromoacetamido-PEG2-Azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrN4O3

Molecular Weight

295.13 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-bromoacetamide

InChI

InChI=1S/C8H15BrN4O3/c9-7-8(14)11-1-3-15-5-6-16-4-2-12-13-10/h1-7H2,(H,11,14)

InChI Key

KQMMHVXOQNRZPX-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromoacetamido-PEG2-azide

Origin of Product

United States

Synthetic Methodologies for Bromoacetamido Peg2 Azide and Its Chemical Analogues

Classical Synthetic Routes to Bromoacetamido-PEG2-Azide Precursors and Intermediates

The classical synthesis of this compound relies on a multi-step process starting from readily available oligo(ethylene glycol) building blocks. A key precursor for this synthesis is an amino-azido-PEG derivative. The general strategy involves the desymmetrization of a symmetrical PEG diol.

One common pathway begins with mono-protection of a PEG diol, followed by activation of the free hydroxyl group, typically through tosylation or mesylation. This activated group is then displaced by an azide (B81097) nucleophile, such as sodium azide, to yield a mono-azido, mono-hydroxy PEG intermediate. The remaining hydroxyl group is subsequently converted into an amine. This can be achieved by another activation step followed by substitution with ammonia (B1221849) or a protected amine equivalent.

A more direct classical route starts with a diamine-PEG linker. A crucial intermediate in the synthesis of this compound is an azido-PEG-amine. One established method for creating such heterobifunctional PEGs involves starting with an α-allyl-ω-hydroxyl PEG. dovepress.comvectorlabs.com The hydroxyl end is converted to an azide through a two-step process involving mesylation and subsequent substitution with sodium azide. acs.org The allyl terminus is then subjected to amination via a radical addition reaction with a thiol compound like 2-aminoethanethiol to yield the desired Azido-PEG-Amine precursor. dovepress.comacs.org

Once the key Azido-PEG-Amine intermediate is obtained, the final step is the acylation of the primary amine. This is typically achieved by reacting the intermediate with bromoacetyl bromide or bromoacetic anhydride (B1165640) under basic conditions to form the stable bromoacetamide linkage, yielding the final this compound product.

Advanced Reaction Strategies for Efficient this compound Synthesis and Purification

Chemoselective ligation techniques are central to the application of this compound. nih.gov The azide group is specifically designed for bioorthogonal reactions, most notably "click chemistry." broadpharm.com This refers to the highly efficient and specific copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction, which forms a stable triazole linkage. nih.gov This advanced reaction strategy allows for the precise conjugation of the PEG linker to molecules containing an alkyne group, even in complex biological mixtures.

Purification of the final product and its intermediates is typically achieved using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or reversed-phase high-performance liquid chromatography (HPLC), which are essential for obtaining the high-purity material required for research applications.

Optimization of Yields and Purity in this compound Production for Research Applications

Optimizing the production of this compound is critical for its use in research, where high purity is paramount. Key factors influencing yield and purity include the choice of starting materials, reaction conditions, and purification methods.

In the synthesis of the azido-PEG-amine precursor, the choice of activating group for the hydroxyl-to-azide conversion can impact efficiency. Mesylates or tosylates are common choices, and reaction conditions such as temperature and solvent must be carefully controlled to maximize substitution and minimize side reactions. For instance, the conversion of a tosylated PEG to an azido-PEG using sodium azide is often performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure the reaction goes to completion. mdpi.com

In the final bromoacetylation step, the reaction conditions must be managed to prevent side reactions. The use of a non-nucleophilic base is important to neutralize the hydrogen bromide generated during the reaction without competing with the desired acylation. The temperature should be kept low to minimize potential degradation of the product.

Table 1: Reported Purity Levels for Bromoacetamido-PEG-Azide Linkers

CompoundPurity LevelSource
This compound> 98% broadpharm.com
This compound≥95% cd-bioparticles.net
Bromoacetamide-PEG2-Azide> 96% precisepeg.com

Derivatization Strategies for this compound: Modifying the PEG Linker Length and Branching

The properties of the PEG linker, such as its length and architecture, can be modified to suit specific applications. Derivatization of this compound primarily involves altering the number of ethylene (B1197577) glycol repeat units. This allows for precise control over the spacer length between the two conjugated molecules, which can be critical for optimizing biological activity or physical properties.

Commercially available analogues of Bromoacetamido-PEG-Azide feature varying PEG lengths, demonstrating the common strategy of linker length modification. These derivatives maintain the bromoacetamide and azide functionalities while providing different spatial separations. For example, linkers with 3, 4, 5, and even 11 PEG units are available. medkoo.combroadpharm.combroadpharm.com

Beyond linear extension, the PEG linker can be branched. Branched PEG structures can be synthesized by using a core molecule with multiple functional groups, such as citric acid (a tricarboxylic acid), which can react with multiple PEG chains. dovepress.com This approach can lead to molecules with different hydrodynamic volumes and multivalency, which can be advantageous in certain drug delivery and bioconjugation scenarios. The synthesis of larger, discrete PEG linkers (e.g., PEG16 and PEG24) can also be achieved by employing Cu(I)-catalyzed 1,3-dipolar cycloaddition click reactions between alkyne- and azide-terminated oligo(ethylene glycol)s (OEGs). csic.es

Table 2: Examples of Bromoacetamido-PEG-Azide Derivatives with Varied Linker Lengths

Compound NameNumber of PEG UnitsMolecular Weight ( g/mol )
This compound2295.1
Bromoacetamido-PEG3-Azide3339.19
Bromoacetamido-PEG4-Azide4383.2
Bromoacetamido-PEG5-Azide5427.3
Bromoacetamido-PEG11-Azide11N/A

Green Chemistry Approaches and Sustainable Practices in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of PEG linkers to reduce environmental impact and improve safety. These approaches focus on the use of environmentally benign solvents, reducing waste, and employing more efficient catalytic processes.

A major focus of green chemistry in PEG synthesis is the replacement of traditional volatile organic compounds (VOCs) with greener alternatives. mdpi.com Water is the most desirable green solvent, and efforts have been made to develop water-based synthetic methods. csic.es For example, the use of water as a solvent in solid-phase peptide synthesis (SPPS), which often employs PEG linkers, is an area of active research. csic.es Another promising green solvent is supercritical carbon dioxide (scCO₂), which is non-toxic, inexpensive, and can be easily removed from the reaction mixture. mdpi.com

The use of biocompatible polymers as reducing and stabilizing agents represents another green chemistry strategy. dovepress.com For instance, multicarboxylate-PEG copolymers have been used as both reducing and stabilizing agents in the green synthesis of gold nanoparticles, demonstrating the potential for PEGs to participate in environmentally friendly processes. dovepress.com

Mechanistic Investigations of Bromoacetamido Peg2 Azide Reactivity

Detailed Reaction Kinetics of the Bromoacetamido Moiety with Nucleophiles

The bromoacetamido group is an α-haloacetamide that serves as an electrophilic "warhead" for covalent modification of nucleophilic residues. rsc.org Its reactivity is primarily governed by a concerted SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. rsc.org

The reaction between the bromoacetamido moiety and a thiol group, typically from a cysteine residue in a peptide or protein, proceeds via a nucleophilic substitution reaction to form a stable thioether bond. vectorlabs.com

Mechanism: The generally accepted mechanism is a concerted SN2 reaction. The thiolate anion (RS⁻), being a potent nucleophile, attacks the electrophilic methylene (B1212753) carbon of the bromoacetamido group. This attack occurs in a single step, leading to the formation of a transition state where the nucleophile is forming a bond to the carbon, and the bromide leaving group is simultaneously breaking its bond. rsc.org

Selectivity and pH Dependence: The thiol-bromoacetamido reaction exhibits high chemoselectivity for thiols. vectorlabs.comnih.gov The rate of this reaction is highly dependent on pH. Bromoacetyl groups react optimally with thiols at a pH of 8.0 or higher. vectorlabs.com This is because the reactive species is the thiolate anion, and the concentration of the thiolate increases as the pH rises above the pKa of the thiol group. While the reaction can proceed at neutral pH, the rate is significantly faster at slightly alkaline conditions. This pH-dependent reactivity allows for a degree of control over the conjugation reaction. For instance, a kinetic discrimination of 2-3 orders of magnitude can be achieved between maleimide (B117702) and bromoacetyl reactions with thiols by performing the reactions at different pH values (pH 6.5 for maleimide and pH 9.0 for bromoacetyl). nih.govresearchgate.net

Kinetic Data: Kinetic studies on model compounds like N-phenylchloroacetamide (a related α-haloacetamide) with various thiols have provided insights into the reaction mechanism. A Brønsted-type plot for the reaction of N-phenylchloroacetamide with a series of thiols yielded a βnucRS⁻ value of 0.22 ± 0.07. rsc.org This low value is indicative of an early transition state with respect to the attacking thiolate, meaning that there is only a small amount of bond formation between the sulfur and the carbon in the transition state. rsc.org The reaction rate is also sensitive to the nature of the halide leaving group, with iodoacetamides being slightly more reactive than bromoacetamids. thermofisher.com

Table 1: pH Dependence of Thiol-Reactive Groups
Reactive GroupOptimal pH Range for Reaction with ThiolsBond FormedBond Stability
Bromoacetamido≥ 8.0ThioetherStable
Maleimide6.5 - 7.5ThioetherCan undergo reverse Michael addition

While the bromoacetamido group is highly selective for thiols, it can react with other biological nucleophiles under certain conditions, although generally at much slower rates. nih.gov These potential side reactions are an important consideration in bioconjugation studies.

Amino Groups: The primary amino groups of lysine (B10760008) residues (ε-amino group) and the N-terminus of proteins (α-amino group) can act as nucleophiles. However, their reactivity towards the bromoacetamido group is significantly lower than that of thiols, especially at physiological or slightly alkaline pH where the thiol reaction is favored. nih.gov

Imidazole (B134444) Groups: The imidazole side chain of histidine can also be alkylated by α-haloacetyl compounds. The reaction with histidine is generally slower than with cysteine. nih.gov

Thioethers: The sulfur atom in the side chain of methionine can be alkylated, but this reaction is typically much slower than the reaction with cysteine.

The high chemoselectivity of the bromoacetyl function for thiols is a key advantage. Even under conditions where it reacts readily with thiols (e.g., pH 9.0), it shows minimal reactivity with other nucleophilic groups like α- and ε-amino groups or imidazole. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromoacetamido-PEG2-Azide

The azide (B81097) moiety of this compound allows for its participation in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The mechanism of CuAAC is complex and involves multiple copper(I) species. nih.gov While early proposals suggested a mononuclear copper catalyst, subsequent kinetic, mass spectrometry, and computational studies have indicated the involvement of dinuclear or even trinuclear copper acetylide intermediates. nih.govtdl.orgresearchgate.net

General Mechanism:

Formation of Copper Acetylide: A terminal alkyne reacts with a copper(I) source to form a copper(I) acetylide complex. This step is generally fast and reversible. nih.gov

Coordination and Cycloaddition: The azide coordinates to the copper acetylide complex. The precise nature of this step is a subject of ongoing research, with evidence suggesting that multinuclear copper species facilitate the activation of the azide and subsequent cycloaddition. nih.govtdl.org This leads to the formation of a six-membered cupracycle intermediate.

Rearrangement and Protonolysis: The cupracycle rearranges, and subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst.

The reaction rate can be influenced by factors such as the concentration of reactants, the copper(I) source, and the solvent. The kinetics can be complex, sometimes showing a changing dependence on the catalyst and reactant concentrations as the reaction progresses. nih.gov

The efficiency and biocompatibility of the CuAAC reaction are significantly enhanced by the use of copper(I)-chelating ligands. These ligands serve several crucial functions:

Stabilization of Cu(I): Ligands protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation, which are common problems in aqueous, aerobic environments. nih.gov

Enhancement of Reaction Rate: Certain ligands can accelerate the reaction rate by orders of magnitude. researchgate.net

Prevention of Biomolecule Damage: In bioconjugation, ligands can sequester the copper ions, preventing them from causing oxidative damage to sensitive biomolecules like proteins and nucleic acids. nih.govjenabioscience.com

A variety of ligands have been developed for CuAAC, with tris(triazolylmethyl)amine derivatives being particularly effective. For example, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a water-soluble and highly effective ligand for CuAAC in biological systems. jenabioscience.com The choice of ligand and the ligand-to-copper ratio are critical for optimizing the reaction. An excess of ligand can sometimes be beneficial, especially at low copper concentrations, to maintain catalyst activity. nih.govjenabioscience.com However, some ligands can be inhibitory if used in large excess relative to copper, particularly in coordinating solvents. researchgate.net

Table 2: Common Ligands for CuAAC and Their Properties
LigandKey FeaturesTypical Application Environment
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)High catalytic activity; low solubility in water.Organic solvents
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble; protects biomolecules from copper-mediated damage.Aqueous buffers, bioconjugation
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Highly accelerating; effective at low catalyst concentrations.Aqueous buffers, bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

An important alternative to CuAAC is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is also a type of "click chemistry" but proceeds without the need for a metal catalyst, making it highly suitable for applications in living systems where copper toxicity is a concern. magtech.com.cnrsc.org The azide group of this compound can readily participate in SPAAC reactions. broadpharm.commedchemexpress.eu

The driving force for SPAAC is the relief of ring strain in a cycloalkyne reactant. magtech.com.cn Common strained alkynes used in SPAAC include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The reaction is a [3+2] dipolar cycloaddition between the azide and the strained alkyne, leading to the formation of a stable triazole adduct.

The reaction kinetics of SPAAC are generally second-order and are highly dependent on the specific strained alkyne used. magtech.com.cn The rational design of cycloalkynes is key to achieving fast reaction rates while maintaining stability. magtech.com.cn SPAAC has been widely used for decorating, linking, and crosslinking polymers, as well as for various applications in bioorthogonal chemistry. nih.gov The use of this compound in a SPAAC reaction allows for the initial conjugation to a thiol-containing molecule via the bromoacetamido group, followed by the copper-free "clicking" of the azide to a molecule functionalized with a strained alkyne.

Mechanistic Insights into SPAAC involving this compound and Strained Alkynes

The azide group of this compound can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction involves the [3+2] cycloaddition of an azide with a strained alkyne, such as a cyclooctyne (B158145), to form a stable triazole linkage without the need for a cytotoxic copper catalyst. vectorlabs.com The primary driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. magtech.com.cn

The mechanism of SPAAC is a concerted, pericyclic reaction. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The rate of the reaction is highly dependent on the structure of the strained alkyne. Various generations of cyclooctynes have been developed to enhance the reaction kinetics. For instance, the introduction of electron-withdrawing fluorine atoms or the fusion of aromatic rings to the cyclooctyne framework can significantly accelerate the reaction rate.

While specific kinetic studies for this compound are not extensively documented in the literature, the reactivity of its azide group is expected to follow the general principles of SPAAC. The PEG spacer is not anticipated to sterically hinder the approach of the strained alkyne to the azide moiety. The table below presents representative second-order rate constants for the SPAAC reaction between various azides and strained alkynes, illustrating the impact of the alkyne's structure on the reaction speed.

Strained AlkyneReacts WithSecond-Order Rate Constant (M-1s-1)Reference
Cyclooctyne (OCT)Benzyl Azide~2.4 x 10-3Agard, N. J., et al. (2004)
Monofluorinated Cyclooctyne (MOFO)Benzyl Azide~4.2 x 10-2Baskin, J. M., et al. (2007)
Difluorinated Cyclooctyne (DIFO)Benzyl Azide~7.6 x 10-1Baskin, J. M., et al. (2007)
Dibenzocyclooctyne (DIBO)Azido-functionalized monosaccharide~8.0 x 10-2Ning, X., et al. (2008)
Bicyclononyne (BCN)Benzyl Azide~1.0Dommerholt, J., et al. (2010)

Comparative Analysis of CuAAC vs. SPAAC Reactivity Profiles of this compound in Bioorthogonal Contexts

The azide functionality of this compound can also undergo the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. However, a significant drawback of CuAAC in biological applications is the cytotoxicity of the copper catalyst. taylorfrancis.com

In contrast, SPAAC is a copper-free click chemistry reaction, making it highly suitable for applications in living systems. vectorlabs.com The choice between CuAAC and SPAAC for conjugating the azide moiety of this compound depends on the specific experimental context.

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Bioorthogonality Limited in living systems due to copper toxicity.Excellent; widely used in live cells and organisms.
Reaction Rate Generally very fast.Varies depending on the strained alkyne used.
Reactants Terminal alkynes.Strained cyclooctynes.
Regioselectivity Highly regioselective (1,4-triazole).Forms a mixture of regioisomers.
Potential Issues Cellular toxicity, potential for side reactions with certain biomolecules.Strained alkynes can have off-target reactivity with thiols.

For in vitro applications where cytotoxicity is not a concern, CuAAC may be preferred due to its rapid kinetics and the use of simple terminal alkynes. However, for in vivo studies or applications involving sensitive biological samples, SPAAC is the superior choice due to its bioorthogonality. taylorfrancis.com It is important to note that some studies have shown that strained alkynes used in SPAAC can exhibit some non-specific reactivity with thiol-containing molecules, which could be a consideration in complex biological systems.

Orthogonal Reactivity of Bromoacetamido and Azide Functionalities in Complex Research Systems

A key feature of this compound is its heterobifunctional nature, which allows for the orthogonal conjugation of two different molecules. axispharm.comnih.gov The bromoacetamido group is an electrophilic moiety that reacts specifically with nucleophiles, most notably the thiol groups of cysteine residues in proteins, via an SN2 reaction. precisepeg.com This reaction is typically carried out at a slightly basic pH to ensure the deprotonation of the thiol group, enhancing its nucleophilicity.

The azide group, on the other hand, is unreactive towards the functional groups typically found in biological systems but reacts selectively with alkynes through click chemistry (either CuAAC or SPAAC). This difference in reactivity allows for a two-step conjugation strategy. For example, a protein can first be conjugated to the bromoacetamido group of the linker through a cysteine residue. Subsequently, a second molecule containing an alkyne group can be attached to the azide terminus of the linker via click chemistry. This orthogonal approach provides precise control over the assembly of complex biomolecular conjugates.

This strategy has been employed in the construction of antibody-drug conjugates (ADCs), where a targeting antibody is linked to a cytotoxic drug via a bifunctional linker. The orthogonal reactivity ensures that the antibody and the drug are linked specifically and efficiently. While specific examples detailing the use of this compound in such complex systems are not abundant, the principles of its orthogonal reactivity are well-established with similar heterobifunctional linkers. nih.gov

Computational Chemistry Approaches to Elucidate this compound Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding the mechanisms and predicting the reactivity of chemical reactions, including those relevant to bioconjugation. While specific computational studies on this compound are scarce, computational methods have been extensively applied to understand the reactivity of its constituent functional groups.

For the SPAAC reaction, DFT calculations have been instrumental in elucidating the role of ring strain and electronic effects in determining the reaction rates of different cyclooctynes. These studies can predict the activation energies of the cycloaddition, providing insights into the reactivity of various strained alkynes with azides. Such computational models can guide the design of new cyclooctynes with enhanced reactivity for faster bioorthogonal labeling.

Similarly, computational studies have been used to investigate the SN2 reaction between bromoacetamides and thiols. These studies can model the transition state of the reaction and calculate the activation energy, providing a quantitative measure of reactivity. Furthermore, these models can be used to study the selectivity of the bromoacetamido group for thiols over other nucleophiles present in biological systems, such as amines.

By applying these computational approaches to a molecule like this compound, it would be possible to:

Predict the reaction rates of its azide group with a library of strained alkynes.

Model the transition state for the reaction of its bromoacetamido group with a cysteine residue.

Assess the potential for intramolecular interactions between the two reactive ends of the molecule.

Design novel heterobifunctional linkers with optimized reactivity and selectivity.

These computational insights would complement experimental studies and provide a deeper understanding of the reactivity of this compound in complex chemical and biological systems.

Applications of Bromoacetamido Peg2 Azide in Bioconjugation and Chemical Biology

Site-Specific Protein and Peptide Functionalization Utilizing Bromoacetamido-PEG2-Azide

The ability to modify proteins and peptides at specific sites is crucial for understanding their function, developing new therapeutics, and creating novel diagnostic tools. This compound serves as a valuable reagent for achieving such site-specific modifications.

The bromoacetamido group of this compound is a highly reactive electrophile that readily undergoes nucleophilic substitution with the thiol group of cysteine residues in proteins and peptides. broadpharm.comaxispharm.comnih.gov This reaction is highly specific for cysteine under controlled pH conditions, making it an excellent method for site-directed protein modification. nih.govspringernature.com The covalent thioether bond formed is stable, ensuring a permanent linkage between the protein and the PEG-azide linker. explorationpub.com

This cysteine-directed conjugation strategy is widely employed for various applications, including the attachment of polyethylene (B3416737) glycol (PEG) chains to proteins to improve their pharmacokinetic properties, the immobilization of proteins on surfaces for creating biosensors, and the introduction of reporter molecules for imaging studies.

Table 1: Characteristics of Cysteine-Directed Bioconjugation with this compound

FeatureDescription
Reactive Group Bromoacetamido
Target Residue Cysteine (thiol group)
Reaction Type Nucleophilic Substitution
Bond Formed Thioether
Key Advantage High site-specificity for cysteine residues

This table summarizes the key features of the cysteine-directed bioconjugation reaction using the bromoacetamido moiety of this compound.

The true utility of this compound lies in its heterobifunctional nature, which enables orthogonal labeling strategies. broadpharm.com The bromoacetamido and azide (B81097) groups react through distinct chemical pathways, allowing for the sequential attachment of different molecules in a controlled manner. nih.govnih.gov

In a typical multi-step strategy, a protein is first reacted with this compound, targeting a specific cysteine residue via the bromoacetamido group. After this initial conjugation, the azide moiety on the PEG linker remains available for a subsequent reaction. This azide group can then be specifically reacted with a molecule containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". nih.govspringernature.comfrontiersin.org

This orthogonal approach is invaluable for constructing complex protein conjugates. For instance, it can be used to attach both a targeting ligand and a therapeutic agent to a single protein, creating a targeted drug delivery system. precisepeg.comnih.govnih.gov Similarly, a fluorescent dye and a biotin (B1667282) tag can be attached to a protein for imaging and purification purposes, respectively.

Nucleic Acid Modification and Labeling with this compound

The functionalization of nucleic acids is essential for a wide range of applications, including the development of diagnostic probes, therapeutic oligonucleotides, and tools for studying nucleic acid structure and function. This compound, with its versatile azide handle, can be employed in the modification and labeling of DNA and RNA.

While direct incorporation of an azide group during standard phosphoramidite-based solid-phase oligonucleotide synthesis can be challenging due to the reactivity of the azide with the phosphoramidite (B1245037) chemistry, this compound can be utilized in post-synthetic modification strategies. biotage.co.jpnih.govmdpi.comumich.eduatdbio.com More commonly, a precursor with a reactive handle compatible with oligonucleotide synthesis is introduced. For example, an alkyne-modified phosphoramidite can be incorporated into the growing oligonucleotide chain. Following synthesis and deprotection, the azide group of this compound can be "clicked" onto the alkyne-modified oligonucleotide. researchgate.net

Alternatively, an amino-modified linker can be incorporated during synthesis, and the bromoacetamido group of the linker could potentially react with this amine, though this is less common and requires careful control of reaction conditions to avoid side reactions. The primary and more robust method involves the post-synthetic click reaction.

Post-synthetic modification is a powerful technique for introducing functional groups into nucleic acids after their synthesis. researchgate.netresearchgate.netmdpi.com In this approach, an oligonucleotide is first synthesized with a reactive handle, such as an alkyne or a strained cyclooctyne (B158145). This compound can then be attached to the oligonucleotide via a click chemistry reaction between its azide group and the alkyne on the nucleic acid. nih.gov

This strategy offers a modular approach to nucleic acid labeling. A single batch of alkyne-modified oligonucleotide can be divided and reacted with various azide-containing molecules, including this compound, to generate a library of functionalized probes. These probes can be used for a variety of research applications, such as fluorescence in situ hybridization (FISH), DNA sequencing, and the study of nucleic acid-protein interactions. The remaining bromoacetamido group on the attached linker can then be used for further conjugation to other molecules, such as proteins.

Bioprobe Development and Imaging Reagent Synthesis with this compound Linkers

The development of sensitive and specific bioprobes and imaging reagents is critical for advancing our understanding of biological processes and for the diagnosis of diseases. This compound serves as a versatile linker in the synthesis of such tools.

The azide moiety of this compound is particularly useful for attaching reporter molecules, such as fluorescent dyes, quenchers, or radioactive isotopes, through click chemistry. broadpharm.combroadpharm.comresearchgate.net This reaction is highly efficient and can be performed under mild, biocompatible conditions, making it suitable for the labeling of sensitive biomolecules. frontiersin.org

For example, a fluorescent dye containing an alkyne group can be "clicked" onto this compound. The resulting fluorescent probe, now equipped with a bromoacetamido group, can then be conjugated to a cysteine-containing protein or peptide of interest. This allows for the targeted delivery of the fluorescent label to a specific biological target, enabling its visualization and tracking within a complex biological system.

Furthermore, this compound can be used in the construction of more complex imaging agents, such as those used in positron emission tomography (PET) or magnetic resonance imaging (MRI). The linker can be used to attach a chelating agent, which can then be used to complex a radioactive metal ion or a paramagnetic contrast agent. The bromoacetamido group can then be used to conjugate this imaging moiety to a targeting molecule, such as an antibody, to direct the imaging agent to a specific tissue or cell type. mdpi.com

Table 2: Research Findings on the Applications of this compound

Application AreaResearch Finding
Protein Functionalization The bromoacetamido group allows for highly specific conjugation to cysteine residues, enabling the creation of well-defined protein-PEG conjugates.
Orthogonal Labeling The distinct reactivity of the bromoacetamide and azide groups permits sequential, multi-step labeling of proteins with different molecules.
Nucleic Acid Modification The azide group is readily utilized in post-synthetic "click chemistry" reactions to functionalize oligonucleotides with a reactive bromoacetamido handle for further conjugation.
Bioprobe Development Serves as a versatile linker for attaching fluorescent dyes and other reporter molecules to targeting biomolecules for imaging and diagnostic applications.
Antibody-Drug Conjugates Can be used to link cytotoxic drugs to antibodies, targeting the therapeutic agent specifically to cancer cells. precisepeg.comnih.govnih.gov

This table provides a summary of key research findings related to the various applications of this compound in bioconjugation and chemical biology.

Radiotracer and PET Imaging Agent Conjugation via this compound Methodologies

The development of molecular imaging agents for Positron Emission Tomography (PET) benefits from modular chemical strategies that simplify the incorporation of short-lived radioactive isotopes. nih.govnih.gov this compound provides a platform for constructing PET radiotracers, enabling the conjugation of a targeting biomolecule to a positron-emitting radionuclide.

The methodology is analogous to that of fluorescent probe synthesis. The bromoacetamido group is first used to attach the linker to a targeting vector, such as an antibody fragment or a peptide, that has high affinity for a specific in vivo target (e.g., a receptor overexpressed on tumor cells). The terminal azide then serves as a versatile site for introducing the radioisotope. This can be achieved in one of two primary ways:

Clicking to a Radiolabeled Prosthetic Group: An alkyne-containing small molecule is first radiolabeled with a positron emitter like Fluorine-18 ([¹⁸F]). This radiolabeled prosthetic group is then "clicked" onto the azide of the biomolecule-linker conjugate.

Clicking to a Chelator: For metallic radioisotopes such as Copper-64 ([⁶⁴Cu]), an alkyne-modified chelator is first attached to the azide via a click reaction. nih.gov The resulting conjugate, now equipped with a chelating agent, is then incubated with the metallic radioisotope, which becomes securely sequestered within the chelator.

These modular "kit-like" methods reduce the burden of radiosynthesis, allowing for more rapid development and screening of potential PET imaging agents. nih.govbluegrassregionalimaging.com

Synthesis of Advanced Antibody-Drug Conjugate (ADC) and Proteolysis-Targeting Chimera (PROTAC) Linkers

Linker Design Considerations for ADCs and PROTACs Employing this compound Scaffolds

The use of this compound as a building block for ADC and PROTAC linkers is guided by several key design principles. axispharm.com

For ADCs:

Hydrophilicity: The PEG2 spacer is a hydrophilic unit. broadpharm.com Incorporating PEG elements into ADC linkers can help mitigate the hydrophobicity of the cytotoxic payload, thereby reducing the propensity for aggregation, which is a common challenge in ADC development. nih.gov

Defined Attachment: The bromoacetamide group allows for conjugation to specific sites, such as thiol groups on cysteine residues of an antibody. This provides a means for controlling the drug-to-antibody ratio (DAR).

Modular Payload Attachment: The azide group enables the attachment of various cytotoxic payloads through click chemistry, facilitating the synthesis and testing of different ADC constructs. medchemexpress.com

For PROTACs:

Ternary Complex Formation: The linker in a PROTAC connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. axispharm.com The length, rigidity, and composition of this linker are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov

Solubility and Permeability: PEG linkers are frequently used in PROTACs to increase the water solubility of the final molecule, which can improve its pharmacokinetic properties. precisepeg.combiochempeg.com While PEG linkers enhance hydrophilicity, this must be balanced with the need for cell permeability, which is often favored by more hydrophobic characteristics. axispharm.com

Synthetic Accessibility: The azide group is a key feature for convergent synthesis. nih.gov A warhead (POI ligand) can be modified with the this compound linker, while the E3 ligase ligand is modified with an alkyne. The two halves can then be joined in a final, high-yielding click chemistry step, which is highly valuable for building libraries of PROTACs with varying linker lengths or attachment points. nih.gov

Impact of this compound Linker Architecture on Conjugate Stability and Molecular Interactions (Excluding Clinical Outcomes)

The architecture of a linker derived from this compound has a direct impact on the stability of the resulting conjugate and its molecular interactions.

Conjugate Stability:

The thioether bond formed from the reaction of the bromoacetamide group with a cysteine thiol is highly stable under physiological conditions.

For ADCs, the hydrophilic PEG2 spacer can improve colloidal stability by reducing aggregation caused by hydrophobic payloads. nih.gov Studies have shown that the design of the drug-linker, including the positioning of PEG units, is of great importance for the physical and chemical stability of ADCs under thermal stress. nih.gov

Molecular Interactions:

In PROTACs, the linker is not merely a passive spacer but an active participant in ternary complex formation. The PEG2 unit imparts flexibility, which can be crucial for allowing the two ligands to adopt an optimal orientation for simultaneous binding to the target protein and the E3 ligase. precisepeg.com

The linker's composition influences non-covalent interactions that can stabilize the ternary complex. axispharm.com While the PEG2 component primarily adds hydrophilicity, the triazole ring formed from the azide can participate in hydrogen bonding, potentially contributing to the stability of the complex. nih.gov

Cellular Labeling and Surface Modification for Chemical Biology Studies

The functional groups of this compound make it suitable for applications in cell labeling and surface modification for in vitro studies. The azide group is particularly useful as it is abiotic and does not react with native biological functionalities, making it a bioorthogonal handle. nih.gov

Engineering Cell Surfaces for Enhanced Biocompatibility or Molecular Recognition in in vitro models

This compound can be used in a multi-step strategy to modify cell surfaces in in vitro models, enabling the attachment of molecules that can alter biocompatibility or introduce specific recognition sites.

One approach involves a two-step modification process:

Attachment to Cell Surface Proteins: The bromoacetamide end of the linker can react with surface-exposed thiol groups on membrane proteins. This step covalently anchors the linker to the cell surface, presenting the azide group outwards into the extracellular space.

Bioorthogonal Ligation: The azide-decorated cell surface can then be modified by introducing molecules containing a complementary reactive group, such as an alkyne (via CuAAC) or a cyclooctyne (via SPAAC). bohrium.com This allows for the specific attachment of various moieties, for example:

Biocompatibility-Enhancing Polymers: Attaching larger PEG chains or other biocompatible polymers to the cell surface to shield it from non-specific interactions.

Molecular Recognition Elements: Conjugating specific peptides, carbohydrates, or aptamers to create engineered cell surfaces that can recognize and bind to other cells or proteins in a controlled manner.

This method of cell surface engineering is distinct from metabolic glycoengineering, where cells are fed unnatural sugars bearing azide groups to incorporate them into surface glycans. nih.govresearchgate.net Instead, it directly targets existing cell surface proteins, providing an alternative route for modification. The ability to selectively modify proteins on living cells using bioorthogonal reactions like the Staudinger ligation (an alternative azide reaction) or click chemistry opens opportunities for studying cellular processes under native conditions. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ac4ManNAz (peracetylated N-azidoacetylmannosamine)
Copper
Fluorine-18

Intracellular Delivery of Probes and Cargo Facilitated by this compound Conjugates (Focus on Mechanistic Research)

The bifunctional nature of this compound, featuring a thiol-reactive bromoacetamide group and a bioorthogonal azide handle, presents a strategic design for the intracellular delivery of molecular probes and therapeutic cargo. While direct mechanistic studies on conjugates derived specifically from this compound are not extensively detailed in the current body of scientific literature, a robust mechanistic framework can be constructed by examining the well-documented roles of its constituent functional moieties in cellular processes. The proposed mechanism for intracellular delivery using this compound conjugates generally involves a two-stage process: an initial cell surface interaction and subsequent internalization, followed by intracellular trafficking and the potential for bioorthogonal tracking.

The primary mechanism hypothesized to initiate the uptake of this compound conjugates is thiol-mediated uptake (TMU) . This process leverages the reactivity of the bromoacetamide group towards free thiol (-SH) groups present on the cell surface.

Key Research Findings on Thiol-Mediated Uptake:

Cell Surface Thiols as Anchoring Points: The plasma membrane is rich in proteins that possess extracellular cysteine residues with free thiol groups. These exofacial thiols can serve as targets for reactive electrophiles like bromoacetamide. The reaction between the bromoacetamide moiety of the conjugate and a cell-surface thiol results in the formation of a stable thioether bond, effectively tethering the cargo to the cell membrane. This initial binding is a critical step that increases the local concentration of the conjugate at the cell surface, thereby enhancing the probability of internalization.

Induction of Endocytic Pathways: The covalent attachment of cargo to cell surface proteins can trigger various endocytic pathways. While the specific pathway can be cell-type and cargo-dependent, common mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Research on thiol-reactive compounds has shown that their interaction with surface proteins can lead to the internalization of these proteins and any attached cargo. For instance, the cross-linking of certain membrane proteins by external ligands is a known trigger for endocytosis.

Direct Translocation (Less Common): In some instances, particularly with smaller or specially designed cargo, thiol-mediated interactions may facilitate direct translocation across the plasma membrane, bypassing the endosomal pathway. However, for larger probes and cargo, endocytosis is the more predominant route of entry.

Once the this compound conjugate is internalized, the azide group provides a powerful tool for mechanistic studies of its intracellular fate. The azide is a bioorthogonal chemical handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary probe, typically an alkyne, through "click chemistry."

Role of the Azide in Mechanistic Research:

Tracking Intracellular Trafficking: By introducing an alkyne-functionalized fluorescent dye or imaging agent to cells previously treated with the azide-bearing conjugate, researchers can visualize the location and movement of the delivered cargo. This allows for co-localization studies with specific organelle markers (e.g., for endosomes, lysosomes, Golgi apparatus) to precisely map the intracellular trafficking pathway. For example, if the fluorescent signal from the "clicked" probe co-localizes with a lysosomal marker, it indicates that the conjugate is trafficked through the endo-lysosomal pathway.

Quantifying Uptake Efficiency: The azide handle can also be used to quantify the amount of internalized cargo. After cell lysis, the azide-tagged cargo can be reacted with an alkyne-biotin probe. The resulting biotinylated conjugate can then be captured and quantified using streptavidin-based assays, providing a measure of uptake efficiency under different experimental conditions (e.g., in the presence of various endocytosis inhibitors).

The short polyethylene glycol (PEG2) linker in this compound serves to provide a flexible spacer between the cargo and the reactive groups, which can improve reaction efficiency and potentially enhance the solubility of the conjugate.

While specific data tables for this compound are not available in published literature, the following table illustrates the type of data that would be generated in mechanistic studies of a similar hypothetical conjugate, "Cargo-S-PEG2-Azide," to determine its uptake pathway.

Table 1: Hypothetical Data on the Effect of Endocytosis Inhibitors on the Uptake of "Cargo-S-PEG2-Azide" in HeLa Cells

InhibitorTarget PathwayConcentrationCellular Uptake (% of Control)
ChlorpromazineClathrin-mediated endocytosis30 µM45%
GenisteinCaveolae-mediated endocytosis200 µM85%
AmilorideMacropinocytosis50 µM60%
Sodium AzideEnergy-dependent processes0.1%15%

This is a hypothetical data table for illustrative purposes.

The data in this hypothetical table would suggest that the uptake of "Cargo-S-PEG2-Azide" is an energy-dependent process, with significant contributions from both clathrin-mediated endocytosis and macropinocytosis, while caveolae-mediated endocytosis plays a minor role.

Role of Bromoacetamido Peg2 Azide in Advanced Materials Science and Nanotechnology

Surface Functionalization of Nanoparticles and Nanomaterials with Bromoacetamido-PEG2-Azide

Surface functionalization is a critical process for improving the stability, biocompatibility, and functionality of nanoparticles for biomedical and materials science applications. nih.govmdpi.com this compound serves as a key linker in this process, enabling the covalent attachment of various molecules to nanoparticle surfaces. axispharm.com

The covalent modification of inorganic nanoparticles is essential for their application in diagnostics, imaging, and targeted delivery. nih.gov this compound facilitates this by providing a stable linkage to the nanoparticle surface and presenting a reactive group for further conjugation.

Gold Nanoparticles (AuNPs): The bromoacetamide group of the linker readily reacts with thiol-containing ligands that are commonly used to stabilize AuNPs, forming a stable thioether bond. nih.gov This covalent attachment method is an alternative to direct adsorption and provides more robustly functionalized particles. emsdiasum.com Once attached, the terminal azide (B81097) group is exposed on the nanoparticle surface, ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. nih.govdntb.gov.ua This allows for the subsequent attachment of biomolecules, dyes, or other functional moieties with high specificity. nih.gov

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals whose unique optical properties are valuable for bio-imaging. howarthgroup.orgsemanticscholar.org However, their surfaces must be functionalized to ensure biocompatibility and enable targeting. mdpi.combenthamscience.com Similar to AuNPs, QDs can be capped with thiol-containing ligands. The bromoacetamide end of the this compound linker can then be used to covalently attach the PEG-azide chain to the QD surface. mdpi.com The PEG spacer enhances water solubility and reduces non-specific binding, while the azide group provides a handle for conjugating targeting molecules like proteins or peptides. howarthgroup.org

Table 1: Functionalization of Inorganic Nanoparticles using this compound

Nanoparticle Type Reactive Group on Linker Interacting Group on Nanoparticle Surface Bond Formed Purpose of Azide Group
Gold Nanoparticles (AuNPs) Bromoacetamide Thiol (-SH) Thioether Click chemistry conjugation of targeting ligands or imaging agents. nih.gov
Quantum Dots (QDs) Bromoacetamide Thiol (-SH) Thioether Click chemistry attachment of biomolecules for cellular imaging and sensing. howarthgroup.org

Polymeric nanocarriers and liposomes are widely used as drug delivery vehicles. eurekaselect.comnih.gov Surface modification with this compound enhances their properties, such as circulation time and target specificity.

Polymeric Nanocarriers: These carriers can be synthesized from various polymers, and their surfaces often possess functional groups like amines or thiols. eurekaselect.commdpi.com The bromoacetamide group of the linker can covalently react with these groups. The PEG component of the linker provides a "stealth" coating that helps the nanocarrier evade the immune system, prolonging its circulation time. nih.gov The azide terminus can be used to attach targeting molecules via click chemistry, enabling the nanocarrier to bind specifically to diseased cells or tissues. mdpi.com

Liposomes: Liposomes are vesicles composed of lipid bilayers. To create reactive sites for conjugation, lipids with functional head groups (e.g., amine- or thiol-containing lipids) can be incorporated into the liposome (B1194612) formulation. This compound can then be attached to these functionalized lipids. Alternatively, azide-functionalized lipids can be directly incorporated, such as DSPE-PEG-Azide. broadpharm.com An azide-reactive liposome can also be prepared using triphenylphosphine-modified lipids, which react with azide-containing molecules via Staudinger ligation. nih.gov This allows for the covalent attachment of targeting ligands or other molecules to the liposome surface under biocompatible conditions, which is crucial for creating targeted drug delivery systems and diagnostic tools like glyco-liposomal microarrays. nih.gov

Synthesis of Stimuli-Responsive Materials Using this compound Linkages

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like pH, temperature, or light. nih.govrsc.org They have significant potential in drug delivery, tissue engineering, and diagnostics. nih.govmdpi.com this compound is a valuable tool for creating such materials due to its ability to form specific, stable crosslinks.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible. this compound can be used as a crosslinking agent to form hydrogels. In a typical strategy, the bromoacetamide group reacts with a thiol on one polymer backbone, while the azide group reacts with an alkyne-functionalized polymer via a CuAAC reaction. nih.gov This dual-reaction strategy allows for the creation of well-defined network structures. researchgate.net The azide groups on polymer chains can also be converted to highly reactive nitrene species upon UV irradiation, which can then insert into C-H bonds of adjacent polymer chains to form crosslinks. semanticscholar.org Because these crosslinking reactions are bio-orthogonal, they can be performed in the presence of cells, enabling the formation of cell-laden hydrogels for tissue engineering applications. researchgate.net

Table 2: Polymer Crosslinking Strategies

Strategy Reacting Groups Conditions Resulting Structure Key Advantage
Dual Covalent Ligation Bromoacetamide + Thiol; Azide + Alkyne Sequential addition or specific catalysts (e.g., Cu(I) for click chemistry) Defined 3D network nih.gov High specificity and control over network architecture.
Photo-Crosslinking Azide conversion to Nitrene UV Irradiation (e.g., 254 nm) 3D network via C-H insertion semanticscholar.org Spatially and temporally controlled crosslinking.

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.gov Polymeric nanostructures formed through self-assembly are promising platforms for drug delivery. nih.gov Amphiphilic block copolymers, containing both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form structures like micelles or polymersomes. By incorporating this compound into the polymer design, the hydrophilic PEG portion drives the assembly while positioning the reactive ends at desired locations. For instance, the azide group can be located at the terminus of the hydrophilic block, resulting in a nanostructure with a surface decorated with reactive azide handles. psu.edu These handles can then be used to attach targeting ligands or other functional molecules, creating multifunctional nanocarriers. nih.gov

Biocompatible Polymer Synthesis and Modification Using this compound

The synthesis of polymers with inherent biocompatibility and functionality is crucial for medical applications. The inclusion of polyethylene (B3416737) glycol (PEG) is a well-established method to improve the biocompatibility of materials, as it reduces protein adsorption and minimizes immune responses. nih.gov

This compound can be used as a building block in polymer synthesis to create materials that are both biocompatible and easily modifiable. By incorporating this linker, the resulting polymer gains the benefits of the PEG spacer, such as increased water solubility and reduced aggregation. axispharm.com Furthermore, the polymer is endowed with two distinct and highly useful functional groups. The bromoacetamide group can be used for conjugation to thiol-containing molecules, while the azide group serves as a versatile handle for click chemistry. axispharm.combroadpharm.com This allows for post-polymerization modification, where the properties of the polymer can be fine-tuned by attaching various side chains, crosslinkers, or bioactive molecules. broadpharm.com

Grafting-to and Grafting-from Polymerization Techniques for Surface Engineering

Surface engineering, the science of modifying the properties of a material's surface, frequently employs polymer grafting to introduce new functionalities. Two predominant strategies for attaching polymer chains to a substrate are the "grafting-to" and "grafting-from" methods.

The "grafting-to" approach involves the attachment of pre-synthesized polymer chains to a surface via reactive functional groups. This compound is ideally suited for this technique. The bromoacetamido group can readily react with nucleophilic functional groups, such as thiols or amines, present on a substrate material. This reaction forms a stable covalent bond, effectively anchoring the PEG-azide linker to the surface. This method offers excellent control over the molecular weight and structure of the grafted polymer since the polymer is fully characterized before the grafting reaction.

In contrast, the "grafting-from" technique, also known as surface-initiated polymerization, involves immobilizing an initiator on the substrate surface and then growing the polymer chains directly from the surface. While this compound is not an initiator itself, its azide terminus can be used in post-polymerization modification. For instance, a surface could be modified with polymers grown via the "grafting-from" method that contain alkyne groups, which can then react with the azide group of this compound through click chemistry.

The primary utility of this compound in this context lies in its role as a molecular bridge in "grafting-to" strategies, enabling the precise and stable attachment of a PEG linker with a reactive azide handle for further functionalization.

Table 1: Comparison of Polymer Grafting Techniques

Feature Grafting-to Grafting-from
Process Pre-formed polymers are attached to the surface. Polymer chains are grown from initiators on the surface.
Grafting Density Typically lower due to steric hindrance of polymer coils. Can achieve higher grafting densities.
Polymer Characterization Polymer can be fully characterized before grafting. Characterization of grafted polymer is more complex.

| Role of this compound | Directly applicable for surface attachment via its bromoacetamido group. | Can be used for post-polymerization modification of the grafted chains. |

Enhancing Biocompatibility and Stealth Properties of Materials for Research Tools

The modification of surfaces with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the biocompatibility of materials and confer "stealth" properties. nih.govresearchgate.netresearchgate.net this compound serves as a critical reagent in this process for various research tools, particularly nanoparticles.

When materials are introduced into a biological environment, they are often recognized by the immune system and coated with proteins called opsonins, which marks them for clearance by phagocytic cells. researchgate.net This process, known as opsonization, can significantly reduce the circulation time and efficacy of therapeutic or diagnostic nanoparticles. nih.gov

By grafting this compound onto the surface of a material, a dense layer of hydrophilic PEG chains is formed. creativepegworks.com This PEG layer has two primary effects:

Stealth Properties: The PEG layer creates a steric barrier that physically hinders the binding of opsonins and other plasma proteins. researchgate.net This makes the material less "visible" to the immune system, leading to a significant extension of its circulation half-life in the bloodstream. researchgate.netnih.gov The effectiveness of these stealth properties is critically dependent on the density and length of the grafted PEG chains. creativepegworks.com

This ability to confer stealth properties is invaluable for the development of long-circulating research tools, such as nanoparticle-based drug delivery systems and diagnostic imaging agents.

Fabrication of Biosensors and Diagnostic Platforms Employing this compound

The development of sensitive and specific biosensors and diagnostic platforms is a cornerstone of modern medicine and life sciences research. This compound is a key enabling tool in the construction of these devices, facilitating the stable and oriented immobilization of biological recognition elements.

Surface Immobilization of Recognition Elements on Biosensor Substrates

A critical step in the fabrication of any biosensor is the attachment of a biorecognition element (e.g., an antibody, enzyme, nucleic acid, or aptamer) to the transducer surface. mdpi.com The orientation and stability of this immobilization are paramount for the sensor's performance. Heterobifunctional linkers like this compound provide a robust solution for this challenge. nih.gov

The process typically involves a two-step strategy:

Surface Activation: The biosensor substrate (e.g., gold, silica (B1680970), or a polymer) is first functionalized with the this compound linker. The bromoacetamido group forms a covalent bond with appropriate functional groups on the surface, creating a stable, PEG-azide modified surface. The PEG spacer serves to distance the recognition element from the surface, minimizing steric hindrance and improving its accessibility to the target analyte. mdpi.com

Biomolecule Conjugation via Click Chemistry: The terminal azide group on the now-functionalized surface is highly reactive towards alkyne groups in a reaction known as azide-alkyne cycloaddition, a cornerstone of "click chemistry". axispharm.com Biorecognition elements can be chemically modified to incorporate an alkyne group. When the alkyne-modified biomolecule is introduced to the azide-functionalized surface, a highly stable and specific triazole linkage is formed. axispharm.com

This click chemistry approach is bio-orthogonal, meaning it does not interfere with the biological activity of the immobilized molecule, and it proceeds with high efficiency under mild, aqueous conditions, making it ideal for working with sensitive biological molecules. poly-an.de

Table 2: Functional Groups of this compound and Their Roles in Biosensor Fabrication

Functional Group Reactive Towards Role in Immobilization
Bromoacetamido Thiol groups, Amine groups Covalent attachment of the linker to the biosensor substrate.
PEG2 Spacer (Hydrophilic) Reduces non-specific binding and provides spatial separation from the surface.

| Azide | Alkyne groups, Cyclooctyne (B158145) groups (Click Chemistry) | Covalent attachment of the alkyne-modified biorecognition element. |

Integration into Microfluidic Devices for Bioanalytical Applications

Microfluidic devices, or "lab-on-a-chip" systems, enable the manipulation of minute volumes of fluids for a wide range of bioanalytical applications. nih.gov The surface properties of the microchannels within these devices are critical to their performance. researchgate.net Unmodified surfaces, often made from materials like polydimethylsiloxane (B3030410) (PDMS), can suffer from the non-specific adsorption of proteins and other biomolecules, which can lead to fouling, sample loss, and inaccurate results. nih.gov

This compound can be used to modify the internal surfaces of these microfluidic channels. By grafting this PEG linker onto the channel walls, a hydrophilic and biocompatible coating is created that significantly reduces non-specific binding. nih.govnih.gov

Furthermore, this surface modification provides a platform for creating highly specific bioanalytical devices. Following the PEGylation of the microchannels, the terminal azide groups can be used to immobilize specific capture probes, such as antibodies or DNA strands, at precise locations within the device using click chemistry. nih.govnih.gov This allows for the development of integrated microfluidic systems capable of performing complex analytical tasks, such as capturing and detecting specific cells, proteins, or nucleic acids from a sample with high sensitivity and specificity. The use of click chemistry within microfluidic devices, sometimes termed "click chips," provides an efficient method for creating these functionalized surfaces for advanced diagnostics. nih.gov

Advanced Analytical Methodologies for Investigating Bromoacetamido Peg2 Azide and Its Conjugates in Research

High-Resolution Mass Spectrometry for Characterization of Bromoacetamido-PEG2-Azide Conjugation Products

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of bioconjugates, providing accurate mass measurements that facilitate the determination of elemental composition and the confirmation of successful conjugation. enovatia.com In the context of antibody-drug conjugates (ADCs), where a linker like this compound might be used, HRMS is essential for determining critical quality attributes such as the drug-to-antibody ratio (DAR). enovatia.come-b-f.eu The combination of HRMS with techniques like Nuclear Magnetic Resonance (NMR) allows for a full structural characterization of the drug, the linker, and the final conjugate. enovatia.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of large, polar biomolecules such as PEGylated proteins and antibodies. This technique generates multiply charged ions from intact macromolecules in the gas phase, allowing for their analysis by mass spectrometers with a limited mass-to-charge (m/z) range. enovatia.com For PEGylated bioconjugates, ESI-MS can become complex due to the polydispersity of the PEG and the overlapping charge states of the protein. acs.org However, for conjugates made with monodisperse PEG linkers, such as those derived from this compound, ESI-MS provides well-resolved peaks that can be deconvoluted to yield the precise mass of the conjugate. acs.orgnih.gov This allows for the confirmation of the final product and the assessment of conjugation efficiency. nih.gov When coupled with liquid chromatography (LC-MS), ESI-MS enables the analysis of complex reaction mixtures, providing data on different conjugated species. enovatia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has traditionally been a primary technique for characterizing PEGylated proteins. nih.gov It is particularly effective for determining the average molecular weight and the degree of PEGylation in a sample. MALDI-TOF is advantageous for analyzing heterogeneous mixtures and can provide clear information on the distribution of PEG chains on a protein. researchgate.net The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the large bioconjugate. researchgate.net This makes it a quick and reliable method to verify the quality of PEGylated products and determine if the conjugation was successful. researchgate.netmdpi.com

Table 1: Research Findings from MALDI-TOF MS Analysis of PEGylated Molecules
AnalytePEG SizeMatrix UsedKey FindingReference
MGF PeptideNot SpecifiedAlpha-Cyano-hydroxy-cinnamic acid (CHCA)Detected non-PEGylated peptide at 2867.6 Da and a PEGylated distribution around 4781.4 Da, confirming incomplete reaction. researchgate.net
Various Proteins5-50 kDaVariousProvided excellent information on molecular weight, heterogeneity, and distribution of PEG on the protein.
Affibody ZHER2:28914 kDa & 10 kDaHCCASuccessfully verified the mass of the affibody and the final conjugates (HP4KM and HP10KM). mdpi.com
PEG Polymers400-10000 DaTertiary matrix (2,5-DHB+CHCA+SA)A tertiary matrix was found to be most effective for analyzing a range of PEG polymers, improving S/N ratios. oak.go.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Reactions and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including complex bioconjugates and their constituent parts. researchgate.netscilit.com While HRMS provides information on molecular weight and elemental composition, NMR reveals the precise atomic connectivity and three-dimensional structure. enovatia.com It is a crucial tool for confirming the identity of synthetic linkers like this compound and for verifying the covalent attachments in the final bioconjugate. enovatia.comresearchgate.net

One-dimensional (1D) NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for monitoring chemical reactions and confirming the structure of the resulting products. researchgate.net

¹H NMR: This is often the first step in structural analysis, providing information about the number and type of hydrogen atoms in a molecule. chemicalbook.com For a reaction involving this compound, the appearance and disappearance of specific proton signals can be used to monitor the progress of the conjugation.

¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a distinct signal for each unique carbon atom, offering a clear fingerprint of the molecule's carbon skeleton. acs.orgresearchgate.net Changes in the chemical shifts of carbon atoms adjacent to the reaction site provide definitive evidence of bond formation.

¹⁵N NMR: Given that this compound contains four nitrogen atoms (in the amide and azide (B81097) groups), ¹⁵N NMR can be a powerful, albeit specialized, tool. nih.gov It is particularly useful for directly probing the chemical environment of the nitrogen atoms involved in the linkage and the azide functionality. nih.govchemrxiv.org Hyperpolarization techniques can be used to significantly enhance the sensitivity of ¹⁵N NMR, allowing for real-time reaction monitoring. nih.gov

For complex molecules like bioconjugates, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. epfl.chslideshare.net This is indispensable for assigning the complete structure of a this compound conjugate. scilit.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace out spin systems within a molecule, helping to piece together fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and directly attached heteronuclei, most commonly ¹³C or ¹⁵N. epfl.chsdsu.edu It is a highly sensitive method for assigning the carbon or nitrogen signals based on the assignments of their attached protons. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons (or other heteronuclei) that are separated by two or three bonds (and sometimes four). epfl.chsdsu.edu This is crucial for connecting the spin systems identified by COSY and for assigning quaternary carbons that have no attached protons. epfl.ch

Table 2: Overview of 2D NMR Techniques for Structural Assignment
TechniqueCorrelation TypePrimary Application
COSY¹H – ¹H through-bondIdentifies coupled protons to establish connectivity within molecular fragments. sdsu.edu
HSQC¹H – ¹³C/¹⁵N one-bondCorrelates protons to their directly attached carbons or nitrogens for assignment. huji.ac.il
HMBC¹H – ¹³C/¹⁵N multiple-bond (2-4 bonds)Connects different molecular fragments and assigns non-protonated carbons. youtube.com

Chromatographic Techniques for Separation and Purity Assessment of this compound Products and Conjugates

Chromatography is an essential suite of techniques for the purification and purity assessment of bioconjugation reaction mixtures. researchgate.net Following a reaction with this compound, the mixture may contain the desired conjugate, unreacted protein or biomolecule, excess PEG linker, and other by-products. Effective separation is critical to isolate the pure conjugate for further characterization and application.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). It is highly effective for removing low-molecular-weight species like unreacted this compound linker and buffer components from the much larger bioconjugate product. chromatographyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can be used to assess the purity of the final conjugate and, in some cases, to separate positional isomers or species with different drug-to-antibody ratios. chromatographyonline.com

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of a this compound linker can shield surface charges on a protein, altering its interaction with the IEX stationary phase. This property can be exploited to separate the PEGylated conjugate from the unmodified protein. researchgate.net

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on surface hydrophobicity under non-denaturing, high-salt conditions. It serves as a complementary method to IEX and can be effective in purifying conjugates that are difficult to resolve by other techniques.

Table 3: Comparison of Chromatographic Techniques for Bioconjugate Purification
TechniqueSeparation PrinciplePrimary Application in this compound Conjugation
Size Exclusion (SEC)Molecular size / Hydrodynamic radiusRemoval of unreacted low MW linker and by-products from the high MW conjugate.
Reversed-Phase (RP-HPLC)HydrophobicityHigh-resolution purity analysis; separation of positional isomers. chromatographyonline.com
Ion Exchange (IEX)Net surface chargeSeparation of PEGylated conjugate from unmodified protein.
Hydrophobic Interaction (HIC)Surface hydrophobicityOrthogonal purification method, often complementary to IEX.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of biomolecular conjugates. When coupled with Mass Spectrometry (LC-MS), it provides a powerful tool for separating and identifying different species in a reaction mixture with high resolution and sensitivity. For conjugates made with this compound, these methods are indispensable for confirming the successful attachment of the linker to a target molecule, such as a protein or peptide, and for assessing the purity of the final product.

In a typical workflow, reversed-phase HPLC (RP-HPLC) is used to separate the PEGylated conjugate from the unreacted protein and excess linker. The separation is based on differences in hydrophobicity. LC-MS analysis further allows for the precise determination of the molecular weight of the conjugate, confirming the covalent addition of the this compound moiety. For larger conjugates like antibody-drug conjugates (ADCs) or other protein conjugates, LC-MS methods can identify the specific sites of conjugation and determine the drug-to-antibody ratio (DAR) or linker-to-protein ratio. nih.govnih.gov For instance, after enzymatic digestion of a protein conjugate, LC-MS/MS can be used to identify the specific peptide fragment containing the linker, thereby confirming the conjugation site. nih.gov

ParameterTypical Application for this compound ConjugatesPurpose
Stationary Phase C8 or C18 reversed-phase columnsSeparation based on hydrophobicity.
Mobile Phase Acetonitrile/Water gradient with formic acidElutes components for separation and ionization.
Detection UV (280 nm for proteins), Mass Spectrometry (MS)Quantifies protein-containing species and determines molecular weights.
MS Analysis ESI-TOF (Electrospray Time-of-Flight)Provides accurate mass measurements of intact and fragmented conjugates. nih.gov

Size Exclusion Chromatography (SEC) for PEGylated Systems and Aggregate Analysis

Size Exclusion Chromatography (SEC) is a critical technique for characterizing PEGylated molecules and detecting the presence of aggregates. biopharminternational.com This method separates molecules based on their hydrodynamic radius in solution. canterbury.ac.nz PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, significantly increases the hydrodynamic size of a molecule. canterbury.ac.nz Therefore, SEC can effectively resolve the native, unmodified protein from its PEGylated forms (mono-PEGylated, di-PEGylated, etc.). chromatographyonline.com

SEC is vital for monitoring the progress of a PEGylation reaction involving this compound. By taking aliquots over time, researchers can track the decrease of the starting material peak and the appearance and increase of the conjugate peak(s). canterbury.ac.nz Furthermore, a major application of SEC is the detection and quantification of high molecular weight (HMW) impurities, such as dimers and larger aggregates, which can form during conjugation or storage. biopharminternational.comchromatographyonline.com The presence of aggregates is a critical quality attribute to monitor in the development of biotherapeutics. chromatographyonline.com SEC methods are often developed to be robust for routine use in quality control. chromatographyonline.com

PropertySEC Analysis ApplicationResearch Finding
Separation Principle Hydrodynamic VolumeEfficiently resolves native proteins from their larger, PEGylated conjugate forms. chromatographyonline.comwaters.com
Aggregate Detection Monitors for High Molecular Weight (HMW) speciesCan reliably detect low amounts of HMW impurities, which is crucial for product characterization. biopharminternational.com
Reaction Monitoring Tracks conversion of reactants to productsAllows for the optimization of reaction conditions by observing the formation of different PEGylated species over time. canterbury.ac.nz
Mobile Phase Aqueous buffers (e.g., phosphate-buffered saline)Maintains the native structure of the protein conjugate during analysis.

Spectroscopic Techniques for Investigating Reaction Progress and Conjugate Formation

Spectroscopic methods offer real-time or near real-time analysis of the chemical changes occurring during the formation of conjugates with this compound, providing valuable insights into reaction kinetics and success.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For this compound, FTIR can confirm the presence of its key functional groups: the azide (-N3) and the amide C=O from the bromoacetamide group.

The azide group has a characteristic and strong antisymmetric stretching absorption in a relatively clear region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. researchgate.netinstanano.com The amide C=O stretch is also readily identifiable. During a "click chemistry" reaction, such as a strain-promoted alkyne-azide cycloaddition (SPAAC), the disappearance of the azide peak can be monitored to track the progress of the reaction. researchgate.net This provides direct evidence of the successful conversion of the azide into a triazole ring, confirming conjugate formation on that end of the linker.

Functional GroupTypical Wavenumber (cm⁻¹)Vibration TypeSignificance for Analysis
Azide (N=N=N) 2120 - 2160Antisymmetric StretchStrong, sharp peak confirming the presence of the azide for click chemistry. instanano.com Its disappearance indicates successful conjugation.
Amide (C=O) ~1640 - 1680StretchConfirms the integrity of the bromoacetamide portion of the linker.
Alkane (C-H) ~2840 - 3000StretchCharacteristic of the PEG linker backbone and other aliphatic parts of the molecule. ieeesem.com
Bromoalkane (C-Br) 500 - 600StretchCan be difficult to assign definitively but confirms the reactive group for thiol conjugation.

UV-Vis Spectroscopy for Monitoring Chromophore-Tagged Conjugates (if applicable)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a widely used technique for quantifying biomolecules like proteins and nucleic acids. patsnap.com Proteins absorb light at around 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine). patsnap.com

Advanced Imaging Techniques for Visualizing this compound Derived Probes in Research Systems

Once a probe is synthesized using this compound, advanced imaging techniques can be used to visualize its localization and dynamics within complex biological environments like cells and tissues.

Fluorescence Microscopy for Cellular and Tissue Imaging (Preclinical, Research-focused)

Fluorescence microscopy is a vital tool for visualizing specific molecules within cells and tissues. nih.gov Probes derived from this compound are well-suited for this application. The typical strategy involves a two-step process. First, the bromoacetamide group is used to attach the linker to a biomolecule of interest (e.g., a specific protein) that contains a reactive thiol group (cysteine). Second, the azide group on the other end of the linker is used to attach a fluorescent dye (a fluorophore) via a bioorthogonal "click chemistry" reaction, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). jenabioscience.com This creates a highly specific fluorescent probe.

This fluorescently labeled biomolecule can then be introduced into live or fixed cells. Using a fluorescence microscope, researchers can excite the fluorophore with light of a specific wavelength and detect the emitted light of a longer wavelength. This allows for the visualization of the probe's location. For example, if the linker is attached to a protein that localizes to the mitochondria, fluorescence imaging will show a signal concentrated in those organelles. researchgate.net This technique is invaluable for studying protein trafficking, localization, and dynamic interactions in a cellular context. nih.govescholarship.org

TechniquePrincipleApplication with this compound ProbesResearch Insight
Confocal Microscopy Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections.Imaging the subcellular localization of a target protein tagged with a fluorescent dye via the PEG2 linker.Provides clear, sharp images of probe distribution within specific cellular compartments. escholarship.org
Live-Cell Imaging Time-lapse microscopy of living cells.Tracking the movement and dynamics of a fluorescently-labeled protein over time in its native environment.Reveals information about protein trafficking, internalization, and real-time responses to stimuli. nih.govresearchgate.net
Fluorogenic Probes Probes that exhibit a significant increase in fluorescence upon reacting with their target.An azide-containing fluorophore can be designed to be "dark" until it undergoes a click reaction, reducing background from unbound probes. acs.orgEnables "no-wash" imaging, which is advantageous for studying dynamic processes without disturbing the cells. acs.org

Electron Microscopy for Nanomaterial Characterization and Morphological Analysis

Electron microscopy, a cornerstone of nanoscience, provides unparalleled high-resolution imaging essential for the structural and morphological analysis of nanomaterials functionalized with this compound. This heterobifunctional linker, featuring a bromoacetamide group for reaction with thiol-containing molecules and an azide group for "click chemistry," facilitates the conjugation of various nanomaterials for advanced applications. The subsequent characterization using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) is critical for verifying the success of the conjugation and understanding the physical characteristics of the final product. These techniques offer direct visualization of the nanomaterial's size, shape, surface features, and state of aggregation post-functionalization.

Transmission Electron Microscopy (TEM) is indispensable for obtaining detailed information about the core structure of nanomaterials conjugated with this compound. azonano.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can resolve individual nanoparticles, allowing for precise measurement of their core diameter, assessment of their shape (e.g., spherical, rod-like), and evaluation of their size distribution within a sample. azonano.comresearchgate.net

In the context of this compound functionalization, TEM is crucial for confirming that the nanoparticle's intrinsic morphology is preserved after the linking process. For instance, studies on gold nanoparticles (AuNPs) functionalized with azide-terminated PEG linkers—a structure analogous to what is achieved with this compound—have used TEM to verify the retention of nanoparticle size and shape. nih.gov TEM micrographs can reveal whether the conjugation process induces aggregation or if the particles remain well-dispersed, which is a critical factor for many biomedical and diagnostic applications. nih.govresearchgate.net Furthermore, TEM can be used to detect subtle changes in morphology, such as digestive ripening, which may occur during sample preparation or under specific environmental conditions. nih.gov While the PEG linker itself is not typically resolved in high contrast, its presence can be inferred from changes in inter-particle spacing and by comparing TEM-derived core sizes with hydrodynamic diameters obtained from techniques like Dynamic Light Scattering (DLS). nih.gov

Scanning Electron Microscopy (SEM), in contrast, is primarily utilized for characterizing the surface morphology of materials. Instead of passing electrons through the sample, SEM scans the surface with a focused electron beam, providing detailed images of the surface topography. When nanomaterials conjugated with this compound are immobilized on a substrate or are part of a larger composite material, SEM is the preferred method for analysis. researchgate.netresearchgate.net

SEM analysis can reveal how the functionalized nanoparticles are distributed across a surface, whether they form a uniform monolayer, clusters, or other arrangements. It provides critical information on how the PEGylation affects the surface texture of a material; for example, modifying a polymer film with PEG-functionalized nanoparticles can alter its surface roughness and structure, which can be clearly visualized with SEM. researchgate.net This is particularly relevant in fields like biomaterials and sensor development, where surface properties govern the material's interaction with its environment.

The complementary nature of TEM and SEM provides a comprehensive understanding of nanomaterials functionalized with this compound. longdom.org While TEM offers a window into the core characteristics of the individual nano-objects, SEM provides insights into their collective behavior and organization on surfaces.

Detailed Research Findings from Electron Microscopy

Research employing electron microscopy to analyze nanoparticles functionalized with azide-terminated PEG linkers has yielded specific morphological data. A study on N-heterocyclic carbene (NHC) stabilized gold nanoparticles with an azide-terminated PEG shell provides a relevant model for what can be expected when characterizing conjugates of this compound.

The table below summarizes typical findings from a TEM-based characterization of such nanoparticles, before and after functionalization and under different conditions.

ParameterPrecursor Nanoparticles (OAm@AuNPs)Azide-PEG Functionalized AuNPs (AuNP-4)Functionalized AuNPs in PBS Buffer
Average Core Diameter (TEM) ~4.4 nm~4.6 nm~4.9 nm
Morphology SphericalSpherical, with minor ripening observedSpherical
Dispersion State Well-dispersedWell-dispersedStable, size and shape retained
Hydrodynamic Diameter (DLS) Not Applicable~15 nmNot Reported
Inferred PEG Shell Thickness Not Applicable~4-5 nmNot Reported

This interactive table is based on data reported for azide-functionalized PEG-NHC@AuNPs, which serve as a proxy for nanomaterials conjugated with this compound. Data synthesized from a study on the fabrication of azido-PEG-NHC stabilized gold nanoparticles. nih.gov

The data demonstrates that TEM analysis can confirm a slight increase in the average particle diameter after functionalization, consistent with the addition of the PEG linker shell, without significantly altering the core morphology or causing unwanted aggregation. nih.gov The stability of the functionalized particles in a physiologically relevant buffer like PBS, as confirmed by TEM, highlights the effectiveness of the PEGylation in creating a stable colloidal system. nih.gov

Theoretical and Computational Approaches to Bromoacetamido Peg2 Azide Chemistry

Molecular Dynamics Simulations of Bromoacetamido-PEG2-Azide and its Conjugates in Complex Environments

Molecular dynamics (MD) simulations offer a window into the atomic-scale structure and dynamics of molecules, making them ideal for studying flexible systems like PEGylated bioconjugates. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal how this compound and its conjugates behave in aqueous solutions and interact with other molecules. researchgate.net These simulations are crucial for rationally designing drug delivery systems and understanding the impact of PEGylation on a biomolecule's properties. nih.govnih.gov While standard force fields for proteins are well-established, specific parameters for polymer chains and linkers often need to be developed separately to ensure simulation accuracy. mdpi.com

Shorter PEG linkers, such as the PEG2 unit in this compound, are generally more flexible and can adopt a variety of conformations. However, the behavior of longer PEG chains provides insight into general principles. At low grafting densities on a surface, PEG chains tend to adopt a "mushroom" conformation, where the polymer is coiled. mdpi.com As the density increases, steric repulsion forces the chains into an extended "brush" conformation, which is considered more effective for surface passivation. mdpi.comnih.gov The choice between linear and branched PEG architectures also has a significant impact; branched PEGs have been found to offer superior stabilization to proteins compared to their linear counterparts. nih.govresearchgate.net

Studies comparing linear and cyclic PEG conjugates have shown that the polymer architecture may not significantly alter the secondary structure of the conjugated protein. acs.org However, it can enhance thermal stability. For instance, T4 Lysozyme conjugated to either linear or cyclic 2 kDa PEG showed a notable increase in melting temperature (Tm) compared to the unconjugated protein. acs.org

Table 1: PEG Conformations and Their Characteristics

Conformation Description Typical Conditions Impact on Conjugate Properties
Mushroom Coiled, mushroom-like structure. mdpi.com Low PEG grafting density on a surface. mdpi.com May allow easier penetration of small molecules or proteins to the underlying surface. mdpi.com
Brush Extended, brush-like structure. mdpi.com High PEG grafting density on a surface. mdpi.com More effective at preventing protein adsorption and nonspecific interactions. mdpi.com

| Flexible Coil | Dynamic, random coil in solution. | Typical for single, short PEG linkers like PEG2. | Provides flexibility and solubility to the conjugate. |

MD simulations are extensively used to study how PEGylated molecules interact with their biological environment, including proteins, lipid membranes, and material surfaces like gold nanoparticles. nih.govmdpi.comacs.org These interactions are fundamental to the conjugate's pharmacokinetics, stability, and efficacy.

PEGylation is known to shield drug molecules from plasma proteins, thereby increasing their circulation lifetime. nih.gov Simulations have shown that PEG chains tend to accumulate around non-polar residues on a protein's surface while avoiding polar areas. researchgate.net This shielding effect can be quantified by metrics such as "PEG chain coverage," which helps in building models to predict the outcome of PEGylation reactions. qub.ac.uk

The interaction is also highly dependent on the properties of the biomolecule. For instance, studies on PEGylated gold nanoparticles revealed that proteins with surface-exposed cysteine residues can exhibit dramatically increased adsorption rates, potentially overcoming the passivating effect of the PEG layer. mdpi.com Furthermore, the length of the PEG chain is critical; shorter chains were found to passivate gold nanoparticle surfaces more effectively against protein adsorption than longer chains that form a less dense "mushroom" layer. mdpi.com

Quantum Mechanical Calculations on Reactivity and Selectivity of this compound Functional Groups

Quantum mechanics (QM) provides a framework for understanding chemical reactions at the electronic level. europa.eunih.gov By solving approximations of the Schrödinger equation, QM methods can calculate the energies of reactants, products, and transition states, offering deep insights into reaction mechanisms, rates, and selectivity. europa.eubris.ac.uk This is particularly valuable for the distinct reactive ends of this compound.

The bromoacetamido group reacts with nucleophiles, such as the thiol group of a cysteine residue, via a bimolecular nucleophilic substitution (SN2) reaction. benchchem.com In this concerted, single-step mechanism, the nucleophile attacks the carbon atom bearing the bromine, and the carbon-bromine bond breaks simultaneously. libretexts.orgksu.edu.sa

QM calculations, particularly Density Functional Theory (DFT), are used to map the potential energy surface of this reaction. mdpi.com A key feature of this surface is the transition state (TS), which is the highest energy point on the reaction pathway. ksu.edu.sa Analyzing the three-dimensional structure of the transition state reveals the geometric and electronic factors governing the reaction. benchchem.comnih.gov The energy difference between the reactants and the transition state defines the activation barrier, which is directly related to the reaction rate. libretexts.org

The SN2 mechanism is characterized by the inversion of stereochemistry at the electrophilic carbon, often referred to as Walden inversion. nih.gov The reaction rate is sensitive to steric hindrance; bulkier substituents on the carbon atom increase the transition state energy, slowing the reaction. libretexts.orgksu.edu.sa

Table 2: Representative Calculated Reaction and Activation Energies for SN2 Reactions

Reaction Computational Method Calculated Parameter Energy (kcal/mol)
CH₃Cl + F⁻ → CH₃F + Cl⁻ QM/MM Activation Barrier 13.9
CH₃NH₂ + Acetic Anhydride (B1165640) M06-2X/6-311+G(2df,2p) Reaction Energy (ΔE, gas) -18.5 mdpi.com
CH₃NH₂ + Acetic Anhydride B3LYP/6-31+G(d,p) Reaction Energy (ΔE, gas) -21.1 mdpi.com

Note: This table presents data for model reactions analogous to the bromoacetamide reaction to illustrate typical energy values obtained from QM calculations. Specific values for this compound would require dedicated computation.

The azide (B81097) group is the cornerstone of one of the most famous "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netrsc.org This reaction is highly efficient and specific, forming a stable 1,2,3-triazole ring. rsc.org QM methods, especially DFT, are crucial for understanding the mechanism and the role of the copper catalyst. polimi.it

The uncatalyzed Huisgen 1,3-dipolar cycloaddition is very slow and yields a mixture of 1,4- and 1,5-disubstituted triazoles. rsc.org The copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-isomer. nih.gov DFT calculations have elucidated the reaction mechanism, showing that it proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide. polimi.itacs.org The coordination of the copper atom to the support or ligands significantly affects the activation barrier of the rate-determining step. polimi.itacs.org

Reactivity descriptors derived from the electronic structure, such as frontier molecular orbital energies (HOMO/LUMO), can help predict the reactivity of different azide and alkyne substrates. The triazole ring formed is not just a linker; its electron-accepting nature can influence the electronic properties of the final conjugate. rsc.org

Cheminformatics and Predictive Modeling for this compound Based Conjugation

Cheminformatics applies computational methods to analyze chemical data, accelerating drug discovery and the development of bioconjugates. neovarsity.orgplos.org By building predictive models, it is possible to streamline the optimization of conjugation reactions, forecast outcomes, and reduce the need for extensive lab work. mdpi.comqub.ac.uk

For PEGylation reactions, structure-dependent reactivity models have been developed to predict which sites on a protein (e.g., which lysine (B10760008) residues) are most likely to react. mdpi.comqub.ac.uk These models use protein-specific molecular descriptors such as exposed surface area, pKa, and surface charge as inputs. qub.ac.uk Machine learning algorithms are then trained on experimental data to establish a quantitative structure-activity relationship (QSAR). qub.ac.ukneovarsity.org Such models have demonstrated high accuracy in predicting the order of reactivity and can simulate the progress of a PEGylation reaction, estimating the distribution of different modified products ("PEGmers"). mdpi.comqub.ac.uk

Similarly, for antibody-drug conjugates (ADCs), kinetic models can be parameterized to enhance understanding of the conjugation process and ensure robustness. frontiersin.org These models can predict the final drug-to-antibody ratio (DAR) and help optimize reaction conditions by running in silico screenings. frontiersin.orgnih.gov For protein-ligand interactions in general, graph neural networks and other deep learning approaches are being used to predict binding affinity by learning from 3D structural information. biorxiv.orgacs.orgresearchgate.net

Table 3: Common Descriptors and Models in Predictive Conjugation Chemistry

Model Type Key Inputs / Descriptors Machine Learning / Modeling Technique Predicted Output
PEGylation Site Prediction Exposed surface area, pKa, surface charge, PEG shielding distance. mdpi.comqub.ac.uk Linear models, Machine learning (e.g., decision trees, neural networks). qub.ac.uk Site-specific reactivity, degree of modification, PEGmer distribution. mdpi.comqub.ac.uk
ADC Reaction Modeling Reactant concentrations, payload stability. frontiersin.org Mechanistic kinetic models, Partial Least Squares (PLS). frontiersin.orgnih.gov Drug-to-Antibody Ratio (DAR), reaction progress curves, impurity levels. frontiersin.orgnih.gov

| Protein-Ligand Binding | 3D protein-ligand complex structure, 2D ligand chemical structure. acs.orgresearchgate.net | Graph Convolutional Networks, Deep Learning. acs.orgresearchgate.net | Binding affinity, interaction maps. biorxiv.orgacs.org |

Structure-Activity Relationship (SAR) Studies for Linker Design Optimization (Conceptual)

The rational design of heterobifunctional linkers, such as this compound, is a critical aspect of developing effective bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Structure-activity relationship (SAR) studies, often supported by computational modeling, provide a conceptual framework for optimizing the linker component to achieve desired pharmacological properties. The linker is not merely a passive spacer but an active modulator of a conjugate's efficacy, influencing its stability, solubility, and the spatial orientation of the connected moieties.

The nature of the reactive end groups—bromoacetamide and azide—also falls under the purview of SAR. The bromoacetamide group is designed for selective reaction with thiol groups, such as those on cysteine residues of proteins. researchgate.net Theoretical studies can compare the reactivity and stability of the resulting thioether bond with other thiol-reactive chemistries. For instance, the reactivity of bromoacetyl groups can be kinetically discriminated from maleimide (B117702) functions, with bromoacetyl groups generally reacting at a higher pH. researchgate.netnih.gov This differential reactivity can be exploited in sequential conjugation strategies.

The azide moiety, intended for bioorthogonal "click chemistry," offers a highly selective and efficient method for conjugation with alkyne- or cyclooctyne-containing molecules. SAR studies in this context would conceptually explore how the electronic environment around the azide and the nature of the alkyne partner influence the kinetics and yield of the cycloaddition reaction. nih.govacs.org

A conceptual SAR table for optimizing a linker like this compound could be structured as follows:

Linker ComponentParameter for OptimizationConceptual Impact on Activity
PEG Spacer Length (e.g., PEG2 vs. PEG4)Influences solubility, flexibility, and spatial orientation of the conjugate. Shorter linkers may provide rigidity, while longer linkers increase hydrodynamic radius and may improve pharmacokinetics. mdpi.com
CompositionIntroduction of different atoms within the chain could alter polarity and metabolic stability.
Bromoacetamide Moiety Reactive GroupChoice of haloacetamide (bromo vs. iodo) affects reactivity towards thiols. Iodoacetamides are generally more reactive. thermofisher.com
Proximity to PEG chainCan influence steric hindrance at the conjugation site.
Azide Moiety Electronic EnvironmentSubstitution on adjacent atoms can modulate the azide's reactivity in cycloaddition reactions.
Steric HindranceBulky groups near the azide can impact the approach of the alkyne partner, affecting reaction rates. nih.gov

These conceptual SAR studies are crucial for fine-tuning the linker's properties to achieve the desired biological outcome, whether it be enhancing the therapeutic index of an ADC or optimizing the formation of a ternary complex for a PROTAC.

Predictive Tools for Orthogonal Bioconjugation Strategies and Efficiency

The efficiency and orthogonality of bioconjugation reactions are paramount for the synthesis of well-defined and functional bioconjugates. Predictive tools, largely based on computational chemistry, are increasingly employed to forecast the outcomes of these reactions, thereby saving significant experimental time and resources. For a heterobifunctional linker like this compound, these tools can predict the feasibility, kinetics, and selectivity of its two distinct conjugation reactions.

Predicting Azide-Alkyne Cycloaddition Efficiency:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. However, its success is not always guaranteed. Predictive models, such as recurrent neural networks (RNNs) with a self-attention mechanism, have been developed to predict the feasibility of CuAAC reactions. nih.govacs.org These models use the SMILES (Simplified Molecular-Input Line-Entry System) representations of the azide and alkyne reactants as input to predict the reaction outcome with high accuracy. nih.govacs.org For this compound, such a tool could predict its likelihood of successfully reacting with a library of different alkyne-containing molecules.

Furthermore, Density Functional Theory (DFT) calculations combined with the distortion/interaction (D/I) model have proven valuable in predicting the relative reactivities of different reactants in bioorthogonal cycloadditions. nih.govrsc.org The D/I model posits that the activation energy of a reaction is a sum of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. rsc.org This approach can be used to computationally screen different azide-alkyne pairs and predict which will react fastest, a critical consideration for in vivo applications where reaction kinetics are crucial. nih.gov

Predicting Bromoacetamide-Thiol Reaction and Orthogonality:

The reaction of the bromoacetamide group with a thiol is a nucleophilic substitution. The efficiency of this reaction is influenced by factors such as pH and the pKa of the thiol. researchgate.netnih.gov Computational tools can model the reaction pathway and calculate the activation barriers, providing insight into the reaction kinetics.

A key challenge in using a heterobifunctional linker is ensuring the orthogonality of the two reactions. That is, the conditions for the first reaction should not trigger the second. For this compound, this means the bromoacetamide-thiol conjugation should ideally not interfere with the subsequent azide-alkyne cycloaddition, and vice-versa. Predictive models can help design orthogonal strategies. For instance, kinetic modeling can determine the optimal pH to achieve selective reaction of the bromoacetamide with a thiol while leaving the azide untouched. The bromoacetyl group is known to react with thiols at higher pH values (e.g., pH 9.0), whereas maleimides react at a lower pH of 6.5-7.5. researchgate.netnih.gov This differential reactivity allows for sequential conjugations.

The following table outlines conceptual predictive parameters for the bioconjugation of this compound:

Predictive Tool/ModelReactionKey Parameters PredictedRelevance to this compound
Recurrent Neural Network (RNN) Azide-Alkyne CycloadditionReaction feasibility (successful/unsuccessful)Predicts if a specific alkyne partner will react with the azide moiety. nih.govacs.org
Distortion/Interaction (D/I) Model Azide-Alkyne CycloadditionReaction rate constants, activation energiesAllows for the in silico screening of alkyne partners to find the one with the optimal reaction kinetics. nih.govrsc.org
DFT Calculations Bromoacetamide-Thiol ReactionActivation barriers, reaction thermodynamicsProvides insight into the intrinsic reactivity of the bromoacetamide group with different thiols.
Kinetic Modeling Both ReactionsReaction rates under varying conditions (pH, concentration)Essential for designing an orthogonal, sequential conjugation strategy to ensure selective reactions. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Full BioconjugateConformational flexibility, solvent accessible surface areaPredicts how the PEG2 linker influences the presentation of the reactive groups and the overall structure of the final conjugate. nih.gov

By leveraging these predictive tools, researchers can move beyond trial-and-error approaches and rationally design bioconjugation strategies that are both efficient and highly selective, which is critical for the development of complex therapeutic and diagnostic agents.

Future Research Directions and Emerging Paradigms for Bromoacetamido Peg2 Azide

Integration of Bromoacetamido-PEG2-Azide in Next-Generation Bioconjugation Technologies

The dual reactivity of this compound makes it an ideal tool for pioneering new methods in bioconjugation, moving towards greater precision and complexity in the construction of biomolecular conjugates.

The future of bioconjugation lies in achieving complete control over the location of molecular linkages. This compound is central to this pursuit through its distinct functional ends. The bromoacetamide group allows for covalent modification of proteins at specific sites, primarily by reacting with the thiol group of cysteine residues. This enables a degree of site-specificity, particularly with proteins engineered to contain cysteine at desired locations.

The azide (B81097) group serves as a bioorthogonal chemical handle. Azides are largely unreactive with most functional groups found in biological systems, making them excellent tools for specific chemical modifications in complex environments nih.gov. This azide can participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively) broadpharm.combroadpharm.combroadpharm.com. This allows for the precise attachment of a second molecule of interest—such as a fluorescent probe, an imaging agent, or a therapeutic payload—that has been pre-functionalized with an alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) broadpharm.combroadpharm.com.

Future research will likely focus on combining these functionalities to conjugate multiple, distinct molecules to a single protein or biomolecule with high precision, overcoming the limitations of random conjugation methods. This could involve targeting specific glycans on antibodies, a known site for specific modification, to attach the linker for subsequent bioorthogonal ligation acs.org.

The heterobifunctional nature of this compound is fundamental to its role as a molecular bridge for building complex, multi-component systems broadpharm.combroadpharm.com. By linking two different molecules, it serves as a crosslinker that can generate novel structures with unique properties axispharm.com.

Emerging research is focused on leveraging this capability to create precisely defined multi-functional architectures. For instance, one end of the linker could be attached to a targeting protein like an antibody, while the azide end is used as a platform to "click" on various functional moieties. This could include:

Dual-payload systems: Attaching two different therapeutic agents to a single targeting molecule to create combination therapies with synergistic effects.

Theranostic agents: Simultaneously conjugating both a therapeutic drug and an imaging agent to enable real-time monitoring of drug delivery and efficacy.

Controlled biomaterial assembly: Using the linker to assemble proteins or other biomolecules onto surfaces or into higher-order structures for applications in tissue engineering and advanced materials.

The hydrophilic PEG spacer in the linker's structure enhances the solubility of the resulting conjugates in aqueous media, which is a critical property for biological applications broadpharm.com.

Expanding the Scope of this compound in Advanced Drug Delivery Systems (as Linker Components)

As a linker component, this compound is set to play a crucial role in the evolution of drug delivery systems, particularly in the design of sophisticated linkers and targeted therapies.

While the this compound linker itself is stable, its core structure can be incorporated into "smart" linker designs that enable controlled release of therapeutic cargo in response to specific environmental triggers. Future research is conceptualizing linkers that cleave only under particular physiological conditions, such as the acidic environment of tumors or endosomes, or in the presence of specific enzymes.

For example, a pH-sensitive moiety could be engineered adjacent to the linker. Research into phosphoramidate-based linkers has shown that a nearby carboxylic acid can trigger the release of amine-containing drugs in acidic conditions nih.gov. A similar concept could be applied by integrating a pH-labile bond into a larger construct containing the this compound unit, allowing the cargo to remain attached under normal physiological pH but to be released at the target site.

StimulusPotential Cleavage MechanismRole of this compound
Low pH (Tumor/Endosome) Hydrolysis of an acid-labile group (e.g., hydrazone, phosphoramidate) incorporated into the linker backbone.Serves as a stable structural component to connect the targeting moiety and the cleavable/drug unit.
Specific Enzymes (e.g., Cathepsins) Proteolytic cleavage of a specific peptide sequence integrated alongside the linker.Connects the enzyme-cleavable peptide sequence to the targeting biomolecule or payload.
Reductive Environment (Intracellular) Reduction of a disulfide bond built into the linker architecture.Provides the initial stable connection point (e.g., to an antibody) before intracellular release.

These conceptual designs aim to improve the therapeutic index of drugs by ensuring they are released predominantly at the site of action, minimizing off-target effects.

The application of this compound in targeted delivery is a rapidly advancing field, most notably in the development of Antibody-Drug Conjugates (ADCs) pharmaceutical-technology.combroadpharm.com. In this paradigm, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a surface antigen on cancer cells.

The process involves:

Conjugation to the Antibody: The bromoacetamide end of the linker reacts with cysteine residues on the antibody, forming a stable covalent bond.

Attachment of the Payload: The azide end is then used to "click" on a therapeutic drug or an imaging probe that has been modified with a compatible reactive group (e.g., an alkyne) broadpharm.com.

This modular approach allows for the separate optimization of the antibody, linker, and payload. The use of this compound facilitates the creation of more effective drugs with potentially fewer side effects compared to traditional chemotherapy axispharm.com. Future work will focus on applying this strategy to deliver a wider range of cargo, including oligonucleotides, peptides, and fluorescent probes for multimodal imaging and precise therapeutic intervention uconn.edu.

Green Chemistry Innovations and Sustainable Synthesis of this compound

The principles of green chemistry are becoming increasingly important in chemical manufacturing to reduce environmental impact and enhance safety mgesjournals.com. Future research into the synthesis of this compound will likely focus on developing more sustainable and environmentally friendly methods.

Current synthetic routes may involve the use of hazardous organic solvents and produce significant waste divyarasayan.org. Green chemistry innovations could include:

Use of Safer Solvents: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents divyarasayan.orgrsc.org. The hydrophilic nature of the PEG component may make aqueous-based synthesis routes particularly feasible.

Catalytic and Biocatalytic Methods: Employing highly efficient catalysts or enzymes to drive reactions, which can reduce energy consumption, minimize byproduct formation, and often operate under milder, safer conditions divyarasayan.orgmdpi.com.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy usage compared to conventional heating mdpi.com.

By adopting these principles, the production of this compound can become more cost-effective and environmentally sustainable, aligning with the broader goals of modern chemical science mdpi.com.

Reducing Environmental Impact of Synthetic Processes for Research Reagents

The production of complex molecules such as this compound often involves multi-step syntheses that can generate significant chemical waste and consume considerable energy. Future research will increasingly focus on developing more sustainable synthetic routes. This includes the adoption of principles of green chemistry, such as using renewable starting materials, reducing the use of hazardous solvents and reagents, and designing processes with higher atom economy. ebeammachine.com

Development of Biocatalytic or Chemoenzymatic Approaches for Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful avenue for the greener and more precise synthesis and derivatization of molecules like this compound. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high specificity, which can reduce the need for protecting groups and minimize the formation of byproducts. nih.gov

The synthesis of the bromoacetamide functional group, for instance, could potentially be achieved using halogenating enzymes. Nature has evolved a variety of halogenases that can install halogen atoms onto organic molecules with high regioselectivity and stereoselectivity. mdpi.comnih.govnih.gov Flavin-dependent halogenases, in particular, have been explored for their ability to functionalize C-H bonds by installing halides like chloride and bromide. researchgate.net While challenges remain in adapting these enzymes for specific synthetic applications, ongoing research into enzyme engineering and understanding their mechanisms is paving the way for their broader use. nih.govacs.org

Similarly, the azide group can be introduced using enzymatic methods. While not as common as other enzymatic transformations, research into enzymes capable of forming the azido (B1232118) group is an active area. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical synthesis, can leverage the strengths of both approaches to create more efficient and sustainable synthetic routes for complex molecules.

Artificial Intelligence and Machine Learning in Optimizing this compound Applications

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, with the potential to significantly accelerate the optimization of reactions and the prediction of the properties of resulting conjugates.

Predictive Algorithms for Reaction Outcomes and Conjugate Properties

AI/ML ApplicationPredicted ParameterPotential Impact on this compound Use
Reaction Outcome PredictionReaction yield, byproduct formationOptimization of conjugation protocols, reduced waste
Conjugate Property PredictionStability of the conjugate, impact on protein functionRational design of bioconjugates with desired properties
Mechanistic UnderstandingIdentification of key reaction parametersDeeper insight into the conjugation process

Automated Synthesis and High-Throughput Screening of this compound Conjugates

The combination of robotics and AI is leading to the development of automated synthesis platforms that can perform complex chemical reactions with minimal human intervention. drugtargetreview.comnih.govmedium.com Such systems can be used for the synthesis of libraries of bioconjugates, where this compound is used to link a variety of molecules to different sites on a target biomolecule. lbl.gov This automation increases reproducibility and allows for the rapid exploration of a large experimental space. nih.gov

These automated synthesis platforms can be coupled with high-throughput screening (HTS) methods to evaluate the properties of the resulting conjugates. wuxibiologics.comresearchgate.net For example, a robotic system could synthesize a panel of antibody-drug conjugates using this compound and different payloads, and then an automated screening assay could measure the cytotoxicity of each conjugate. nih.gov This integrated approach of automated synthesis and HTS can significantly accelerate the discovery and optimization of new bioconjugates for therapeutic and diagnostic applications.

Potential for this compound in Emerging Fields of Chemical Biology and Material Science

The unique bifunctionality of this compound makes it well-suited for applications in emerging areas of research that require precise control over the assembly of molecular components.

Applications in Synthetic Biology and Self-Assembly Systems

In synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. This compound can be used to create well-defined connections between different biological components, such as proteins and nucleic acids, to build novel functional assemblies. For example, it could be used to link an enzyme to a specific location on a DNA scaffold, creating a spatially organized catalytic system. The azide group allows for the precise and bioorthogonal attachment of other molecules via click chemistry, enabling the construction of complex, multi-component systems. researchgate.net

The PEG linker in this compound also lends itself to applications in self-assembly. PEG chains are known to influence the self-assembly of molecules into larger structures, such as nanoparticles and hydrogels. rsc.orgmit.edu By conjugating this compound to peptides or other self-assembling molecules, it is possible to create functionalized building blocks for the bottom-up construction of novel biomaterials. nih.govnih.gov For instance, peptides functionalized with this linker could self-assemble into nanofibers that can then be further modified via click chemistry to introduce other functionalities. cam.ac.uk This approach could be used to create "smart" hydrogels that respond to specific biological cues or to develop new platforms for 3D cell culture and tissue engineering. rsc.org

Emerging FieldPotential Application of this compound
Synthetic BiologyConstruction of protein-DNA conjugates for engineered biological circuits.
Self-AssemblyCreation of functionalized peptide nanofibers for biomaterials.
"Smart" MaterialsDevelopment of stimuli-responsive hydrogels for drug delivery.
Tissue EngineeringFabrication of bioactive scaffolds for 3D cell culture.

Advanced Diagnostics and Theranostics (as Research Tools/Probes)

The unique heterobifunctional architecture of this compound, featuring a thiol-reactive bromoacetamido group and an azide handle for click chemistry, positions it as a valuable tool in the development of sophisticated research probes for advanced diagnostics and the burgeoning field of theranostics. broadpharm.com This linker facilitates the precise assembly of complex biomolecular constructs that can simultaneously identify and, in a research context, potentially act on pathological targets.

The bromoacetamido moiety allows for the specific conjugation of the linker to cysteine residues on proteins and peptides, which are often strategically located in or near the active sites of enzymes or receptor binding domains. precisepeg.com This enables the targeted attachment of the PEGylated azide linker to biomolecules of interest, such as antibodies or their fragments, that can recognize and bind to specific cellular markers. precisepeg.com

The terminal azide group serves as a versatile platform for the subsequent attachment of a wide array of imaging agents or therapeutic payloads via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). broadpharm.commedchemexpress.com This "click chemistry" approach is highly efficient and bioorthogonal, meaning it can be performed in complex biological environments without interfering with native biochemical processes.

Application in Targeted Diagnostic Probe Development

In the realm of advanced diagnostics, this compound can be instrumental in the synthesis of highly specific molecular imaging probes. For instance, a targeting antibody can be first functionalized with the linker through the reaction of its thiol groups with the bromoacetamido end. Subsequently, a fluorescent dye, a radionuclide chelator for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, or a contrast agent for Magnetic Resonance Imaging (MRI) bearing a compatible alkyne group can be "clicked" onto the azide terminus. nih.gov

The short PEG2 spacer in the linker can enhance the solubility and bioavailability of the resulting probe while providing sufficient spatial separation between the targeting biomolecule and the imaging agent to minimize potential steric hindrance and preserve the biological activity of the antibody. broadpharm.com

Targeting MoietyImaging Agent (example)LinkerPotential Diagnostic Application
Monoclonal Antibody (e.g., anti-HER2)Fluorophore (e.g., Cy5-alkyne)This compoundIn vitro or ex vivo fluorescence imaging of HER2-positive cancer cells
Peptide (e.g., RGD)PET Radionuclide Chelator (e.g., DOTA-alkyne)This compoundIn vivo PET imaging of angiogenesis by targeting integrin αvβ3
NanobodyMRI Contrast Agent (e.g., Gd-DOTA-alkyne)This compoundHigh-resolution MRI of specific cellular targets

Table 1: Illustrative Examples of Diagnostic Probes Synthesized Using this compound

Emerging Role in Theranostic Research

Theranostics represents a paradigm shift in personalized medicine, aiming to combine diagnostic and therapeutic capabilities into a single agent. This compound is well-suited for the construction of such theranostic probes for research purposes.

The modular nature of the linker allows for the attachment of both an imaging agent and a therapeutic molecule to the same targeting scaffold. For example, a tumor-targeting antibody fragment could be conjugated with this compound. The azide group could then be used to attach a chelator for a diagnostic radionuclide (e.g., Gallium-68) and a therapeutic radionuclide (e.g., Lutetium-177) or a potent cytotoxic drug.

Targeting MoietyDiagnostic ComponentTherapeutic ComponentLinkerResearch Focus
Antibody Fragment (e.g., Fab)Chelator for 68GaChelator for 177LuThis compoundInvestigating simultaneous tumor imaging and radionuclide therapy
AffibodyQuantum DotPhotosensitizerThis compoundPreclinical studies on targeted photodynamic therapy with real-time fluorescence tracking
Small Molecule InhibitorFluorescent DyeCytotoxic DrugThis compoundEvaluating drug delivery and efficacy at the cellular level

Table 2: Conceptual Theranostic Constructs Enabled by this compound for Research Applications

The ability to construct these dual-function agents allows researchers to non-invasively monitor the biodistribution and target accumulation of the therapeutic agent in real-time. This provides invaluable data for optimizing drug delivery systems and understanding the pharmacokinetics and pharmacodynamics of novel targeted therapies. While still in the preclinical stages of research, the use of this compound in creating these sophisticated probes is helping to advance our understanding of targeted cancer therapy and other diseases.

Q & A

Basic Research Questions

Q. What are the key functional groups in Bromoacetamido-PEG2-Azide, and how do they influence its reactivity in bioconjugation?

  • Answer : this compound contains two critical functional groups:

  • Bromoacetamido : Reacts selectively with thiol groups (e.g., cysteine residues in proteins) via alkylation, forming stable thioether bonds .
  • Azide : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry for orthogonal conjugation with alkyne-modified molecules .
  • The PEG2 spacer enhances solubility, reduces steric hindrance, and improves biocompatibility in aqueous systems .
    • Methodological Insight : When designing conjugation experiments, ensure pH optimization (e.g., pH 7–8 for thiol reactivity) and use reducing agents (e.g., TCEP) to prevent disulfide formation in thiol-containing targets .

Q. What storage conditions are recommended to preserve this compound’s stability?

  • Answer : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis of the bromoacetamido group and azide degradation. Reconstituted solutions should be used immediately or aliquoted to avoid freeze-thaw cycles, which accelerate decomposition .
  • Validation : Stability tests via HPLC or mass spectrometry can confirm integrity after storage. For long-term use, monitor azide functionality using IR spectroscopy (characteristic peak ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction stoichiometry for dual-functional conjugation using this compound?

  • Answer :

  • Step 1 : Determine molar ratios empirically. Start with a 1:1.5 (target molecule:this compound) ratio to account for competing hydrolysis of the bromoacetamido group.
  • Step 2 : Use kinetic monitoring (e.g., UV-Vis for thiol depletion or MALDI-TOF for mass shifts) to track conjugation efficiency .
  • Step 3 : For orthogonal click chemistry, introduce alkyne-modified partners after thiol conjugation to avoid cross-reactivity. Purify intermediates via size-exclusion chromatography to isolate desired products .
    • Challenge : Competing hydrolysis in aqueous buffers. Mitigate by using non-nucleophilic buffers (e.g., HEPES) and minimizing reaction time .

Q. What analytical techniques are most effective for quantifying conjugation efficiency and purity?

  • Answer :

  • MALDI-TOF/MS : Detects mass shifts (± ~200–300 Da) to confirm covalent attachment of PEG2-azide to target molecules .
  • SDS-PAGE with fluorescence labeling : Visualize conjugation using azide-specific probes (e.g., DBCO-fluorophores) .
  • HPLC : Separate unreacted this compound from conjugates using reverse-phase columns (C18) with acetonitrile/water gradients .
    • Data Interpretation : Calculate conjugation efficiency via integration of HPLC peaks or densitometry of SDS-PAGE bands. Report statistical significance using Student’s t-test for triplicate experiments .

Q. How can researchers address low yields in this compound-mediated protein modifications?

  • Answer :

  • Problem 1 : Thiol oxidation. Solution: Use degassed buffers with 1–5 mM TCEP to maintain reducing conditions .
  • Problem 2 : Steric hindrance. Solution: Introduce flexible linkers (e.g., additional PEG units) or perform site-specific mutagenesis to expose cysteine residues .
  • Problem 3 : Azide instability. Solution: Replace CuAAC with strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper-induced protein aggregation .
    • Experimental Design : Include negative controls (e.g., omission of target protein) to distinguish nonspecific binding from true conjugation .

Methodological Best Practices

  • Synthesis Validation : Always characterize batches via NMR (¹H, ¹³C) and HRMS to confirm purity and functional group integrity .
  • Ethical Compliance : Adhere to institutional guidelines for handling azide compounds, which may release toxic HN₃ under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.